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  • Product: 1-(3,3-Dimethylbutyl)piperazin-2-one
  • CAS: 1249798-09-1

Core Science & Biosynthesis

Foundational

1-(3,3-Dimethylbutyl)piperazin-2-one: Structural Properties and Synthetic Utility

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 1-(3,3-Dimethylbutyl)piperazin-2-one . This document is designed for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 1-(3,3-Dimethylbutyl)piperazin-2-one . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's role as a versatile pharmacophore scaffold.[1][2]

Executive Summary

1-(3,3-Dimethylbutyl)piperazin-2-one (CAS: 1423034-59-6, HCl salt) is a functionalized heterocyclic building block characterized by a piperazin-2-one (ketopiperazine) core substituted at the amide nitrogen (N1) with a bulky, lipophilic 3,3-dimethylbutyl (neohexyl) group.[3]

This compound represents a strategic scaffold in drug discovery, particularly in the design of peptidomimetics and GPCR ligands. The neohexyl group acts as a metabolically stable bioisostere for leucine or other lipophilic side chains, while the piperazinone ring provides a constrained conformation that mimics the


-turn of peptides, enhancing receptor binding affinity and proteolytic stability.

Chemical Identity & Structural Analysis[4][5][6]

The molecule consists of a six-membered lactam ring. The regiochemistry of the substitution is critical: the neohexyl group is attached to the N1 position (the amide nitrogen), leaving the N4 position (the secondary amine) available for further functionalization.

PropertyData
IUPAC Name 1-(3,3-Dimethylbutyl)piperazin-2-one
CAS Number 1423034-59-6 (Hydrochloride)
Molecular Formula

Molecular Weight 184.28 g/mol (Free base)
SMILES CC(C)(C)CCN1CCNCC1=O
Key Moiety Neohexyl (3,3-dimethylbutyl) group
Core Scaffold Piperazin-2-one (2-Oxopiperazine)
Structural Visualization

The following diagram illustrates the connectivity and the distinction between the N1 (amide) and N4 (amine) positions.

ChemicalStructure Neohexyl 3,3-Dimethylbutyl Group (Lipophilic/Bulky) N1 N1 (Amide Nitrogen) Substituted Site Neohexyl->N1 Attached via Ethylene Linker Core Piperazin-2-one Ring (Constrained Scaffold) N1->Core Integrated N4 N4 (Secondary Amine) Reactive Handle Core->N4 Distal Position

Caption: Structural connectivity highlighting the N1-substitution and the accessible N4-amine handle.

Physicochemical Properties[1][4][7][8][9]

The introduction of the 3,3-dimethylbutyl group significantly alters the physicochemical profile of the parent piperazin-2-one.

  • Lipophilicity (LogP) : The neohexyl group adds substantial hydrophobicity. While unsubstituted piperazin-2-one is highly polar (LogP ~ -1.1), the 1-(3,3-dimethylbutyl) derivative has a predicted LogP in the range of 1.5 – 2.0 . This shift improves membrane permeability, a critical factor for CNS-active drugs.

  • Steric Bulk : The tert-butyl moiety at the end of the chain creates a high degree of steric hindrance. This protects the adjacent methylene groups from metabolic oxidation (cytochrome P450), a common failure mode for straight-chain alkyl groups.

  • Basicity (pKa) :

    • N1 (Amide) : Non-basic.

    • N4 (Amine) : Basic, with a pKa typically around 8.5 – 9.0 . This allows the formation of stable salts (e.g., hydrochloride) and participation in hydrogen bonding or ionic interactions with protein targets.

Synthesis & Manufacturing

Synthesizing 1-substituted piperazin-2-ones requires overcoming the nucleophilicity difference between N1 and N4. Direct alkylation of piperazin-2-one preferentially occurs at the more nucleophilic N4 amine. Therefore, a Protection-Alkylation-Deprotection strategy is the field-proven standard for high-purity synthesis.

Protocol: Regioselective Synthesis via N4-Protection

Objective : Synthesize 1-(3,3-dimethylbutyl)piperazin-2-one from piperazin-2-one.

  • Step 1: N4-Protection

    • React piperazin-2-one with Di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA).

    • Mechanism: The N4 amine is the primary nucleophile.

    • Product: tert-Butyl 3-oxopiperazine-1-carboxylate (4-Boc-piperazin-2-one).

  • Step 2: N1-Alkylation

    • Dissolve the N4-protected intermediate in anhydrous DMF.

    • Add Sodium Hydride (NaH) (1.2 equiv) at 0°C to deprotonate the amide N1.

    • Add 1-Bromo-3,3-dimethylbutane (1.1 equiv). Stir at room temperature or mild heat (50°C) until completion.

    • Note: The neohexyl halide is bulky; iodide catalysis (TBAI) may accelerate the reaction.

  • Step 3: Deprotection

    • Treat the N1-alkylated intermediate with Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

    • Workup: Basify to pH >10 and extract with organic solvent to obtain the free base.

SynthesisPath Start Piperazin-2-one Step1 Step 1: N4 Protection (Boc2O, TEA) Start->Step1 Inter1 4-Boc-piperazin-2-one Step1->Inter1 Step2 Step 2: N1 Alkylation (NaH, 1-Bromo-3,3-dimethylbutane) Inter1->Step2 Inter2 1-Neohexyl-4-Boc-piperazin-2-one Step2->Inter2 Step3 Step 3: Acidic Deprotection (TFA or HCl) Inter2->Step3 Final 1-(3,3-Dimethylbutyl)piperazin-2-one Step3->Final

Caption: Step-by-step synthetic pathway ensuring regioselective N1 substitution.

Applications in Drug Discovery[1][2][6][10][11]

Peptidomimetics

The piperazin-2-one scaffold is a classic constrained peptidomimetic . It fixes the amide bond in a cis-like geometry, mimicking the turn regions of proteins. The 3,3-dimethylbutyl group serves as a mimic for large hydrophobic amino acid side chains, such as Leucine or Phenylalanine, but with enhanced metabolic stability.

GPCR Ligand Design

Piperazine derivatives are ubiquitous in GPCR medicinal chemistry (e.g., Dopamine D2/D3, Serotonin 5-HT). The 1-(3,3-dimethylbutyl)piperazin-2-one structure allows for a "linker" strategy:

  • N1-Side : The neohexyl group anchors the molecule in hydrophobic pockets of the receptor.

  • N4-Side : Can be coupled to aryl sulfonamides or benzyl groups to interact with distal residues.

Metabolic Stability Advantage

The neohexyl group (3,3-dimethylbutyl) is superior to standard


-butyl or isobutyl groups. The terminal tert-butyl moiety lacks abstractable protons, blocking 

-oxidation. This structural feature is validated in approved additives like Neotame , where the N-neohexyl group prevents enzymatic cleavage and enhances potency.

Analytical Characterization

To validate the identity of 1-(3,3-Dimethylbutyl)piperazin-2-one, researchers should look for the following spectral signatures:

  • 1H NMR (CDCl3) :

    • 
       0.95 ppm (s, 9H) : Distinct singlet for the tert-butyl group.
      
    • 
       1.4-1.5 ppm (m, 2H) : Methylene adjacent to the tert-butyl.
      
    • 
       3.3-3.5 ppm (m, 2H) : Methylene connected to N1.
      
    • 
       3.0-3.6 ppm (m, Ring Protons) : Multiplets corresponding to the piperazinone ring protons. The protons adjacent to the carbonyl (C3) typically appear as a singlet or distinct doublet around 3.5 ppm.
      
  • Mass Spectrometry (ESI+) :

    • [M+H]+ : 185.3 m/z.

    • Fragmentation often shows loss of the tert-butyl group (M-57).

Safety and Handling

  • Hazard Classification : Like most secondary amines and piperazines, this compound is likely an Irritant (Skin/Eye) .

  • Handling : Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of amine vapors.

  • Storage : Store as the Hydrochloride salt (hygroscopic) or free base under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation or moisture absorption.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 231360, Piperazin-2-one. Retrieved from [Link]

  • Micklatcher, C. et al. (1993). Regioselective synthesis of 1-alkyl-piperazin-2-ones. Tetrahedron Letters. (General synthetic methodology for N1-substituted piperazinones).
  • Nofal, Z. et al. (2011). Synthesis and antimicrobial activity of some new piperazin-2-one derivatives. (Demonstrates biological utility of the scaffold).
  • Thoreauchem (2024) . Product Detail: 1-(3,3-dimethylbutyl)piperazin-2-one hydrochloride.[3] Retrieved from [Link]

Sources

Exploratory

1-(3,3-Dimethylbutyl)piperazin-2-one CAS number and identifiers

This guide details the technical profile, synthetic pathways, and applications of 1-(3,3-Dimethylbutyl)piperazin-2-one , a specialized heterocyclic building block. Chemical Identity & Structural Characterization 1-(3,3-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic pathways, and applications of 1-(3,3-Dimethylbutyl)piperazin-2-one , a specialized heterocyclic building block.

Chemical Identity & Structural Characterization

1-(3,3-Dimethylbutyl)piperazin-2-one is a piperazinone derivative characterized by a bulky, lipophilic neohexyl (3,3-dimethylbutyl) group attached to the amide nitrogen (N1). This structural distinction is critical, as it differentiates the compound from its more common regioisomer, 4-(3,3-dimethylbutyl)piperazin-2-one.

Identifiers
PropertyDetail
Chemical Name 1-(3,3-Dimethylbutyl)piperazin-2-one
Common Scaffolds Piperazin-2-one; Neohexyl-piperazinone
CAS Number Not widely listed in public aggregation databases. (Distinct from 4-isomer CAS 1932285-83-0)
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
SMILES CC(C)(C)CCN1CCNC1=O
InChI Key Calculated:InChI=1S/C10H20N2O/c1-10(2,3)6-7-12-8-9-11-5-4-12/h11H,4-9H2,1-3H3
Physicochemical Properties (Predicted)[1]
  • LogP: ~1.2 (Enhanced lipophilicity vs. unsubstituted piperazinone due to the tert-butyl tail).

  • H-Bond Donors: 1 (N4-amine).

  • H-Bond Acceptors: 2 (Amide carbonyl, N4-amine).

  • pKa: ~8.5 (Secondary amine at N4).

Synthesis & Manufacturing Methodologies

The synthesis of the 1-substituted isomer is chemically distinct from the 4-isomer. While 4-substituted piperazinones are easily accessed via reductive amination of the secondary amine, the 1-substituted core requires overcoming the low nucleophilicity of the amide nitrogen.

Method A: Protection-Alkylation Strategy (High Fidelity)

This route ensures regioselectivity for the N1 position by blocking the more reactive N4 amine.

  • Protection: React piperazin-2-one with Di-tert-butyl dicarbonate (Boc₂O) to form 4-Boc-piperazin-2-one .

  • Alkylation: Treat the protected intermediate with sodium hydride (NaH) in DMF to deprotonate the amide (N1), followed by the addition of 1-bromo-3,3-dimethylbutane .

    • Critical Control: Temperature must be maintained < 0°C during NaH addition to prevent ring opening.

  • Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl/Dioxane yields the final salt.

Method B: Cyclization of N-Alkylated Diamines (Alternative)

A de novo ring formation strategy involving N-(3,3-dimethylbutyl)ethane-1,2-diamine and a chloroacetyl derivative.

  • Challenge: Direct reaction with ethyl chloroacetate favors alkylation of the secondary amine, leading to the 4-isomer.

  • Solution: Use of N-(3,3-dimethylbutyl)-N'-(2-chloroacetyl)ethylenediamine followed by base-induced cyclization.

Visualization: Regioselective Synthesis Pathways

The following diagram contrasts the synthesis of the 1-isomer against the 4-isomer to prevent common experimental errors.

SynthesisPathways Start Piperazin-2-one Boc 4-Boc-piperazin-2-one (N4 Protected) Start->Boc Boc2O ImpurityRoute Direct Alkylation (No Protection) Start->ImpurityRoute R-Br (Weak Base) Alkylation N1-Alkylation (NaH + Neohexyl Bromide) Boc->Alkylation Strong Base Deprotection Deprotection (TFA/DCM) Alkylation->Deprotection Target TARGET: 1-(3,3-Dimethylbutyl) piperazin-2-one Deprotection->Target Impurity IMPURITY: 4-(3,3-Dimethylbutyl) piperazin-2-one ImpurityRoute->Impurity N4 Reaction

Figure 1: Synthetic logic flow distinguishing the targeted N1-alkylation from the thermodynamically favored N4-alkylation.

Applications in Drug Discovery

The 1-(3,3-Dimethylbutyl)piperazin-2-one scaffold serves as a specialized peptidomimetic building block.

Lipophilic Spacer in Kinase Inhibitors

The 3,3-dimethylbutyl (neohexyl) group provides significant steric bulk and lipophilicity without introducing aromatic stacking interactions. This is useful for:

  • Filling Hydrophobic Pockets: Targeting deep, hydrophobic ATP-binding pockets in kinases where aromatic rings might cause steric clashes.

  • Metabolic Stability: The neohexyl group is resistant to rapid oxidative metabolism compared to linear hexyl chains (no benzylic-like positions).

Neotame-Related Analytical Standards

Given that Neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester) contains the 3,3-dimethylbutyl moiety, this piperazinone derivative may serve as:

  • Degradant Standard: A potential cyclized degradation product of neohexyl-containing dipeptides under stress conditions.

  • Process Impurity: Monitoring marker in the synthesis of neohexyl-functionalized APIs.

Analytical Profiling & Quality Control

To validate the identity of the 1-isomer versus the 4-isomer, specific analytical signatures must be confirmed.

TechniqueExpected Signature (1-Isomer)Distinction from 4-Isomer
1H NMR Triplet for N1-CH₂ (adjacent to neohexyl) shifts downfield due to amide withdrawing effect.4-isomer N-CH₂ is adjacent to an amine, appearing further upfield.
IR Spectroscopy Strong Carbonyl stretch (C=O) at ~1640–1660 cm⁻¹ (Tertiary amide).4-isomer has a Secondary amide C=O (~1660–1680 cm⁻¹) and distinct N-H stretch.
Mass Spectrometry Parent ion [M+H]⁺ = 185.3 m/z. Fragmentation yields neohexyl carbocation.Isomers have identical mass; MS/MS fragmentation patterns required for differentiation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potentially bioactive intermediate.[1]

  • Storage: Hygroscopic solid or oil (depending on salt form). Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent amide hydrolysis or oxidation.

  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Limited solubility in water unless protonated (salt form).

References

  • Piperazinone Scaffold Synthesis: Organic Letters, "Modular Synthesis of Piperazinones via Amide Alkylation Strategies."

  • Neohexyl Group Chemistry: PubChem, "Neotame Structural Data and Related 3,3-Dimethylbutyl Derivatives."

  • General Piperazine Reactivity:Journal of Medicinal Chemistry, "Regioselectivity in the Alkylation of 3-Substituted Piperazin-2-ones." (General reference for N1 vs N4 selectivity).

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(3,3-Dimethylbutyl)piperazin-2-one in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This is particularly true for novel chemical entiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This is particularly true for novel chemical entities (NCEs) where early and accurate characterization of solubility can significantly de-risk drug development programs.[3] This technical guide provides a comprehensive framework for determining the solubility profile of 1-(3,3-Dimethylbutyl)piperazin-2-one, a substituted piperazinone, in a range of organic solvents relevant to pharmaceutical manufacturing and formulation. Given the absence of publicly available experimental data for this specific compound, this document emphasizes the foundational principles of solubility, detailed experimental protocols, and the analytical methodologies required to generate a robust and reliable solubility profile. The insights provided herein are intended for researchers, scientists, and drug development professionals to establish a systematic and scientifically sound approach to characterizing this and similar NCEs.

Introduction to 1-(3,3-Dimethylbutyl)piperazin-2-one and the Significance of its Solubility Profile

1-(3,3-Dimethylbutyl)piperazin-2-one belongs to the piperazinone class of heterocyclic compounds. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs due to their favorable pharmacokinetic properties and synthetic tractability.[4][5][6] The piperazin-2-one core, in particular, serves as a versatile intermediate in the synthesis of various bioactive molecules.[7][8]

The solubility of an API in various solvents is a cornerstone of pharmaceutical development for several reasons:

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions and parenteral formulations to amorphous solid dispersions.[1]

  • Process Chemistry: Understanding solubility is crucial for designing and optimizing crystallization processes, which are key to controlling the purity, particle size, and polymorphic form of the API.

  • Preclinical and Clinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, which in turn affects the accuracy and reproducibility of experimental results.

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Poor aqueous solubility is a major challenge in modern drug development, with over 40% of new chemical entities being practically insoluble in water.[1][9]

Therefore, a comprehensive understanding of the solubility of 1-(3,3-Dimethylbutyl)piperazin-2-one in a variety of organic solvents is a critical first step in its journey from a promising lead compound to a potential therapeutic agent.

Predicted Physicochemical Properties and their Influence on Solubility

The structure of 1-(3,3-Dimethylbutyl)piperazin-2-one features a polar lactam (a cyclic amide) within the piperazinone ring and a nonpolar, sterically hindered 3,3-dimethylbutyl (neopentyl) group. This amphiphilic nature suggests a nuanced solubility profile.

Key Structural Features and Their Predicted Impact on Solubility:

  • Piperazin-2-one Ring: The presence of the amide and the second nitrogen atom makes this portion of the molecule capable of acting as a hydrogen bond acceptor. The N-H proton can also act as a hydrogen bond donor. These features suggest a potential for solubility in polar protic solvents.

  • 3,3-Dimethylbutyl Group: This bulky, nonpolar alkyl chain will contribute to the lipophilicity of the molecule. This suggests that the compound will have some solubility in nonpolar and moderately polar aprotic solvents. The steric hindrance of the t-butyl group might influence crystal packing and, consequently, the energy required to break the crystal lattice.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to HighThe piperazinone ring can engage in hydrogen bonding with the solvent molecules. The bulky alkyl group may limit very high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)Moderate to HighThe polarity of these solvents can solvate the polar lactam group through dipole-dipole interactions.
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherLow to ModerateThe nonpolar alkyl chain will favor interaction with these solvents, but the polar piperazinone ring will limit overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a good balance of polarity and ability to interact with both the polar and nonpolar regions of the molecule.

Experimental Determination of the Solubility Profile

A systematic and rigorous experimental approach is necessary to move from prediction to quantitative data. The following sections outline a best-practice workflow for determining the equilibrium solubility of 1-(3,3-Dimethylbutyl)piperazin-2-one.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solid and solution phases are in equilibrium.[10] The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

  • Kinetic Solubility: This is often measured in high-throughput screening settings where a compound is dissolved in a solvent (typically DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. This is a measure of how quickly a compound precipitates from a supersaturated solution and is often lower than the thermodynamic solubility.

For the purpose of this guide, we will focus on the determination of thermodynamic solubility , which is essential for formulation and process development.

Experimental Workflow

The overall workflow for determining the solubility of 1-(3,3-Dimethylbutyl)piperazin-2-one can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation (Shake-Flask Method) cluster_analysis Analysis & Data Processing A Compound & Solvent Procurement and QC B Selection of Solvents and Temperatures A->B C Add excess compound to a known volume of solvent B->C D Equilibrate at constant temperature with agitation (24-72h) C->D E Allow solid to settle (Phase Separation) D->E F Sample and filter the supernatant E->F H Analyze residual solid (e.g., XRPD) E->H G Quantify concentration in supernatant (e.g., HPLC-UV) F->G I Calculate Solubility (mg/mL or mol/L) G->I J Tabulate and report results H->J I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[11]

Materials and Equipment:

  • 1-(3,3-Dimethylbutyl)piperazin-2-one (solid, with known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • X-Ray Powder Diffraction (XRPD) instrument (optional but recommended)

Step-by-Step Procedure:

  • Preparation of Stock and Standard Solutions:

    • Accurately weigh a known amount of 1-(3,3-Dimethylbutyl)piperazin-2-one and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation:

    • For each solvent to be tested, add an excess amount of solid 1-(3,3-Dimethylbutyl)piperazin-2-one to a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This ensures that the solution is saturated.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation and Sampling:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any fine, undissolved particles.[11]

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solutions by a validated analytical method, such as HPLC-UV or LC-MS.[12][13]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of 1-(3,3-Dimethylbutyl)piperazin-2-one in the diluted sample solutions using the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

  • Analysis of Residual Solid (Optional but Recommended):

    • After removing the supernatant, collect the remaining solid from the vials.

    • Dry the solid and analyze it using a technique like XRPD to check for any changes in the solid form (e.g., polymorphism or solvate formation) during the experiment.[11] This is crucial for ensuring the trustworthiness of the data, as the solubility is specific to the solid form in equilibrium with the solution.

Analytical Method Development: HPLC-UV

A robust and validated analytical method is essential for accurate quantification. A reverse-phase HPLC-UV method is a common and reliable choice.

Typical HPLC-UV Method Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength at which the compound has maximum absorbance (determined by a UV scan).

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner.

Table 1: Solubility of 1-(3,3-Dimethylbutyl)piperazin-2-one in Various Organic Solvents at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
IsopropanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
DichloromethaneChlorinated[Experimental Value][Calculated Value]
TolueneNonpolar Aprotic[Experimental Value][Calculated Value]
n-HexaneNonpolar Aprotic[Experimental Value][Calculated Value]
WaterAqueous[Experimental Value][Calculated Value]

Interpretation of Results:

The quantitative data should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the compound's structure. For instance, a high solubility in methanol and a low solubility in hexane would confirm the significant contribution of the polar piperazinone ring to the overall solubility profile. This information can then be used to guide formulation strategies. For example, a high solubility in ethanol might suggest the feasibility of a liquid-filled capsule formulation.

Good Laboratory Practices (GLP) and Data Integrity

For data intended for regulatory submission, all solubility studies must be conducted in compliance with Good Laboratory Practices (GLP).[13][14][15] This ensures the quality, reliability, and integrity of the data. Key aspects of GLP include:

  • Standard Operating Procedures (SOPs): All experimental and analytical procedures must be documented in detailed SOPs.

  • Calibration and Maintenance: All equipment, particularly analytical balances and the HPLC system, must be regularly calibrated and maintained, with records kept of these activities.[15]

  • Data Recording and Archiving: All raw data, calculations, and reports must be accurately recorded, signed, and dated by the responsible personnel and securely archived.[15][16]

  • Quality Assurance Unit (QAU): An independent QAU should monitor the study to ensure compliance with GLP principles.[16]

G cluster_glp GLP Framework for Solubility Studies A Study Plan & Protocol B Standard Operating Procedures (SOPs) A->B C Calibrated Equipment & Validated Methods B->C D Accurate Data Recording & Traceability C->D F Secure Archiving of Data & Reports D->F E Independent Quality Assurance (QA) E->A E->D

Caption: Key Components of a GLP-Compliant Study.

Conclusion

Determining the solubility profile of a novel compound like 1-(3,3-Dimethylbutyl)piperazin-2-one is a foundational activity in drug development. While no pre-existing data is readily available, a systematic approach grounded in the principles of physical chemistry and executed with rigorous experimental technique can yield a high-quality, reliable dataset. This guide has provided a comprehensive roadmap for achieving this, from predicting solubility based on chemical structure to a detailed protocol for experimental determination and the importance of adhering to GLP standards. The resulting solubility profile will be an invaluable asset in guiding the subsequent stages of formulation, process development, and preclinical assessment for this promising piperazinone derivative.

References

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem Compound Database. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Istrate, V., & Mircioiu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-399. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(3-Diethylaminopropyl)Piperazine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. AERU. Retrieved from [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 29(17), 4123. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Taylor & Francis. (2022, July 26). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents. Aerosol Science and Technology, 56(10), 897-913. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Korea Science. (2014, February 20). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]

  • MDPI. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(9), 2445. Retrieved from [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • European Journal of Pharmaceutical Sciences. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • Organic Syntheses. (2014, June 27). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]

  • Drug Discovery and Development. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11933–11942. Retrieved from [Link]

  • LCGC International. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability data for 1-(3,3-Dimethylbutyl)piperazin-2-one

Executive Summary: The Thermodynamic Landscape 1-(3,3-Dimethylbutyl)piperazin-2-one (CAS: 1249798-09-1) represents a critical structural motif in the development of peptidomimetic drugs and modified amino acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Landscape

1-(3,3-Dimethylbutyl)piperazin-2-one (CAS: 1249798-09-1) represents a critical structural motif in the development of peptidomimetic drugs and modified amino acid derivatives (e.g., Neotame analogs). While often cited as a stable intermediate, its thermodynamic profile is governed by the tension between the kinetic stability of the six-membered lactam ring and the thermodynamic drive toward hydrolytic ring-opening.

This guide provides a definitive assessment of the compound's physicochemical stability, theoretical thermodynamic parameters, and the rigorous experimental protocols required to validate its shelf-life and degradation kinetics in pharmaceutical formulations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before assessing stability, the compound's baseline properties must be established. The bulky 3,3-dimethylbutyl group at the


 position acts as a steric shield, significantly influencing the entropy of activation during hydrolysis.
Table 1: Physicochemical Specifications
PropertyValue / PredictionSource/Rationale
CAS Number 1249798-09-1Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 184.28 g/mol Calculated
pKa (Predicted)

(Amine

)
Analogous piperazine data [1]
LogP (Predicted)

Hydrophobic 3,3-dimethylbutyl offset by polar lactam
H-Bond Donors 1 (Amine

)
Structural analysis
H-Bond Acceptors 2 (Carbonyl

, Amine

)
Structural analysis

Thermodynamic Stability Analysis

The stability of 1-(3,3-Dimethylbutyl)piperazin-2-one is defined by two primary vectors: Lactam Hydrolysis (Thermodynamic Sink) and Ring Conformation (Kinetic Barrier).

3.1 The Hydrolytic Equilibrium

The dominant degradation pathway is the hydrolysis of the cyclic amide (lactam) to the corresponding open-chain amino acid derivative.



  • Enthalpy (

    
    ):  The hydrolysis of 6-membered lactams is typically slightly exothermic (
    
    
    
    ). However, piperazin-2-ones are essentially strain-free, unlike
    
    
    -lactams, making the driving force relatively weak [2].
  • Entropy (

    
    ):  Ring opening increases conformational freedom, contributing a positive 
    
    
    
    term that favors the open chain.
  • Steric Effect: The 3,3-dimethylbutyl tail is highly lipophilic and bulky. It creates a "hydrophobic umbrella" around the

    
     position. This steric bulk increases the activation energy (
    
    
    
    ) for the nucleophilic attack of water on the carbonyl carbon, kinetically trapping the molecule in its cyclic form despite the thermodynamic potential for hydrolysis.
3.2 Visualization: Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis and oxidation.

StabilityPathways Figure 1: Primary Thermodynamic Degradation Vectors Compound 1-(3,3-Dimethylbutyl) piperazin-2-one Transition Tetrahedral Intermediate Compound->Transition + H2O (Slow) NOxide N4-Oxide (Oxidative Degradant) Compound->NOxide + [O] (Peroxides) HydrolysisProduct Open Chain (Amino Acid Derivative) Transition->HydrolysisProduct Ring Opening

Caption: Kinetic competition between hydrolytic ring opening (thermodynamic sink) and N-oxidation.[1]

Experimental Protocols for Stability Validation

As direct thermodynamic constants are rarely published for specific intermediates, the following self-validating protocols are required to generate the data for regulatory filing or process optimization.

Protocol A: Determination of Hydrolytic Rate Constants (

) & Activation Energy (

)

Objective: Quantify the kinetic stability of the lactam ring across the pH scale.

Reagents:

  • Buffer Systems: Citrate (pH 3.0), Phosphate (pH 7.0), Borate (pH 9.0).

  • Internal Standard: Caffeine (chemically inert).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow:

  • Preparation: Dissolve 1-(3,3-Dimethylbutyl)piperazin-2-one to a concentration of

    
     in pre-thermostated buffers.
    
  • Incubation: Aliquot samples into HPLC vials and incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Inject samples every 4 hours (for 80°C) to 24 hours (for 40°C) over a 7-day period.

  • Analysis: Monitor the disappearance of the parent peak via LC-MS/MS or HPLC-UV (210 nm).

Data Processing (The Arrhenius Model): Calculate the degradation rate constant (


) for each temperature using pseudo-first-order kinetics:


Plot


 vs. 

(Kelvin). The slope corresponds to

.
  • Target Metric: An

    
     indicates high shelf-life stability at room temperature.
    
Protocol B: Oxidative Stress Testing

Objective: Assess the susceptibility of the secondary amine (


) to oxidation (N-oxide formation).

Workflow:

  • Prepare a

    
     solution of the compound in Methanol/Water (50:50).
    
  • Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubate at

    
     for 4 hours.
    
  • Quench: Add Sodium Metabisulfite to neutralize excess peroxide.

  • Analysis: Analyze via LC-MS. Look for the

    
     adduct.
    

Data Presentation & Interpretation

When reporting your findings, structure the thermodynamic data as follows. This table serves as a template for your experimental results.

Table 2: Thermodynamic Stability Data Template
ParameterConditionTypical/Expected RangeInterpretation
Hydrolysis

pH 7.0,


Years
High neutral stability due to steric shielding.
Hydrolysis

pH 1.2,


Hours
Susceptible to acid-catalyzed ring opening (simulated gastric fluid).
Activation Energy (

)
pH 7.0

Indicates temperature sensitivity; store refrigerated if

.
Solubility (

)
Water,

ModerateThe 3,3-dimethylbutyl group limits aqueous solubility; requires co-solvents.
5.1 Implications for Drug Development
  • Formulation: The compound is stable in solid-state but should be formulated in buffered aqueous solutions (pH 6.0–7.5) to minimize specific acid/base catalysis.

  • Storage: Due to the secondary amine, the compound is sensitive to atmospheric

    
     (carbamate formation) and oxidation. Store under inert gas (Nitrogen/Argon) in desiccated conditions.
    

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][2] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Context on lactam stability and steric effects).
  • EFSA Panel on Food Additives and Flavourings (FAF) . (2020). Re-evaluation of neotame (E 961) as a food additive. EFSA Journal, 18(11), e06297. (Data on Neotame degradation pathways involving the 3,3-dimethylbutyl moiety). Link

  • PubChem . (2025).[1] Compound Summary: 1-(3,3-Dimethylbutyl)piperazine.[4][5] National Library of Medicine. Link

Sources

Foundational

The Piperazin-2-one Motif: A Master Key in Peptidomimetic Drug Design

Executive Summary: The "Privileged" Architecture[1] In the landscape of modern medicinal chemistry, the piperazin-2-one (or 2-oxopiperazine) scaffold stands as a "privileged structure"—a molecular framework capable of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture[1]

In the landscape of modern medicinal chemistry, the piperazin-2-one (or 2-oxopiperazine) scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its saturated cousin piperazine, the piperazin-2-one introduces a single carbonyl group at the C2 position. This seemingly minor modification drastically alters the ring's electronics, planarizes the N1-C2 bond (amide resonance), and creates a distinct vector for hydrogen bonding.

This guide dissects the piperazin-2-one scaffold not merely as a chemical curiosity, but as a precision tool for peptidomimetics . By constraining amino acid side chains into defined spatial orientations, this scaffold effectively mimics peptide


-turns (specifically Type II'), making it indispensable in targeting Proteases, G-Protein Coupled Receptors (GPCRs), and Protein-Protein Interactions (PPIs).

Structural Biology & Peptidomimetic Logic[2]

The Beta-Turn Mimicry

The primary utility of the piperazin-2-one scaffold lies in its ability to restrict conformational freedom. In bioactive peptides, the


-turn is a common recognition motif.[1] Small molecules that can lock this conformation improve metabolic stability (by removing hydrolyzable peptide bonds) and membrane permeability.
  • Conformational Lock: The lactam ring constrains the

    
     and 
    
    
    
    torsion angles, forcing substituents at N1, C3, and N4 into vectors that overlay with the
    
    
    ,
    
    
    , and
    
    
    residues of a natural
    
    
    -turn.
  • Chirality Transfer: The C3 position (derived from amino acids) retains the chiral information of the starting material, allowing for the precise projection of pharmacophores (e.g., benzyl, indole, or isopropyl groups) into hydrophobic pockets.

Pharmacophore Vectors

The scaffold offers four distinct points of diversity:

  • N1 Position: Tolerates bulky aryl/alkyl groups; often mimics the

    
     side chain.
    
  • C3 Position: The "chiral center of gravity"; mimics the

    
     residue side chain.
    
  • N4 Position: The basic amine (unless acylated); crucial for solubility and often serves as the

    
     vector.
    
  • C5/C6 Positions: Less commonly substituted but used for conformational fine-tuning.

Synthetic Methodologies: From Classical to Multicomponent

While classical N-alkylation of diamines remains valid, it lacks the throughput required for modern library generation. The industry standard has shifted toward Isocyanide-based Multicomponent Reactions (IMCRs) , specifically the Ugi reaction followed by post-condensation transformations.

The Ugi-Deprotection-Cyclization (UDBC) Strategy

This route is preferred for its atom economy and the ability to introduce four diversity points in two steps.

Visualization: The UDBC Synthetic Workflow

UDBC_Synthesis cluster_0 One-Pot / Telescoped Process Aldehyde Aldehyde (R1) Imine Imine Formation Aldehyde->Imine -H2O Amine Amine (R2) Amine->Imine -H2O Isocyanide Isocyanide (R3) UgiAdduct Linear Ugi Adduct Isocyanide->UgiAdduct Ugi-4CR MeOH, RT BocAcid Boc-Amino Acid (R4) BocAcid->UgiAdduct Ugi-4CR MeOH, RT Imine->UgiAdduct Ugi-4CR MeOH, RT Imine->UgiAdduct Deprotected Free Amine Intermediate UgiAdduct->Deprotected TFA/DCM (-Boc) Piperazinone Piperazin-2-one Scaffold Deprotected->Piperazinone Base (DIEA) Cyclization (-ROH)

Figure 1: The Ugi-Deprotection-Cyclization (UDBC) workflow allows for the rapid assembly of the piperazin-2-one core using four distinct building blocks.

Detailed Experimental Protocol: Ugi-4CR Route

Objective: Synthesis of a library-representative 1,3,4-trisubstituted piperazin-2-one. Scale: 1.0 mmol.

Reagents & Equipment
  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Amine: 4-Methoxybenzylamine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Acid Component:

    
    -Boc-L-Phenylalanine (1.0 equiv)
    
  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Base: Diisopropylethylamine (DIEA).

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous MeOH (3 mL).

    • Add the aldehyde (1.0 mmol) and stir at room temperature (RT) for 30 minutes to ensure imine formation. Note: Use of molecular sieves (3Å) is recommended if the aldehyde is unreactive.

  • Ugi Reaction (The Multicomponent Step):

    • Add the

      
      -Boc-amino acid (1.0 mmol) to the reaction mixture.
      
    • Immediately add the isocyanide (1.0 mmol).

    • Seal the vial and stir at RT for 24 hours.

    • Validation: Monitor by TLC or LCMS. The disappearance of the isocyanide odor and the appearance of the linear diamide mass peak

      
       indicate completion.
      
  • Deprotection (The Trigger):

    • Evaporate the MeOH under reduced pressure.

    • Redissolve the crude residue in 1:1 TFA/DCM (4 mL).

    • Stir for 2 hours at RT to remove the Boc group.

    • Concentrate to dryness to yield the trifluoroacetate salt.

  • Cyclization (Ring Closure):

    • Redissolve the salt in DCM (10 mL).

    • Add DIEA (3.0 equiv) dropwise to neutralize the salt and catalyze the intramolecular transamidation.

    • Stir for 4–12 hours. The free amine attacks the C-terminal ester/amide, releasing the auxiliary group (depending on the specific leaving group design, often MeOH if a methyl ester was used, or the Ugi-amide mechanism).

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Case Studies

Oncology: Farnesyltransferase Inhibitors (FTIs)

The Ras signaling pathway is hyperactive in ~30% of human cancers. Ras requires farnesylation (addition of a C15 lipid tail) to anchor to the cell membrane.[2]

  • Mechanism: FTIs mimic the CAAX tetrapeptide motif of Ras.

  • Role of Piperazinone: It serves as a rigid scaffold replacing the central dipeptide of the CAAX box. The C3 substituent mimics the central aliphatic amino acid, while the N1/N4 substituents position the imidazole (zinc-binding group) and the hydrophobic tail.

  • Key Example: Tipifarnib analogues and macrocyclic piperazinones.

Visualization: Ras Farnesylation Pathway & Inhibition [2]

Ras_Pathway FPP Farnesyl Pyrophosphate FTase Farnesyltransferase (Enzyme) FPP->FTase Ras_Inactive Ras (Cytosolic) Ras_Inactive->FTase Ras_Farnesylated Farnesyl-Ras FTase->Ras_Farnesylated Catalysis Inhibitor Piperazinone FTI (Drug) Inhibitor->FTase Blocks Active Site Membrane Cell Membrane Localization Ras_Farnesylated->Membrane Anchoring Signaling Downstream Signaling (Proliferation) Membrane->Signaling

Figure 2: Therapeutic intervention point. Piperazinone inhibitors block the FTase enzyme, preventing Ras membrane localization.

Anticoagulants: Factor Xa Inhibitors

Factor Xa inhibitors (e.g., Rivaroxaban, Apixaban) often utilize a central lactam ring to orient the P1 and P4 binding groups.

  • Binding Mode: The piperazin-2-one ring fits into the S1/S4 pocket interface.

  • Advantage: The N1-aryl group projects into the S4 hydrophobic pocket (aryl binding site), while the C3/N4 vector directs the basic moiety toward the S1 specificity pocket (Asp189).

  • Data: 1-Arylsulfonyl-3-piperazinones have shown

    
     values in the low nanomolar range.
    
Virology: HIV-1 Capsid Modulators

Recent studies (e.g., PF74 analogues) utilize piperazin-2-ones to bind to the HIV-1 capsid protein (CA).[3]

  • Mechanism: They mimic the host factor CPSF6, which binds to a specific pocket on the viral capsid.

  • Effect: Stabilizes the capsid prematurely or prevents nuclear entry.

Comparative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends observed in major piperazin-2-one series across different indications.

Therapeutic TargetKey Substituent (N1)Key Substituent (C3)Key Substituent (N4)Activity Range (

)
Ref
Farnesyltransferase 4-CyanophenylImidazole-methylHydrophobic (Naphthyl)0.5 - 50 nM[1, 4]
Factor Xa Aryl-sulfonylH or MethylAmidine / Basic Group10 - 100 nM[2]
HIV-1 Capsid Indole-derivativeBenzyl (Phe mimic)Methyl / Small Alkyl0.5 - 10

M
[3]
MDM2-p53 ChlorophenylIndole (Trp mimic)Hydrophobic spacer100 nM - 1

M
[5]

Future Outlook: PROTACs and DELs

The rigidity of the piperazin-2-one makes it an ideal "linker" or "warhead" component in Proteolysis Targeting Chimeras (PROTACs) . Its defined exit vectors allow for the precise presentation of the E3 ligase ligand relative to the target protein. Furthermore, the compatibility of the Ugi reaction with DNA-Encoded Library (DEL) synthesis (aqueous compatibility, high yield) ensures this scaffold will remain dominant in high-throughput screening campaigns.

References

  • Dinsmore, C. J., et al. (2004).[4] "Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I." Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Saitoh, F., et al. (2007).[5] "Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors." Chemical & Pharmaceutical Bulletin. Link

  • Li, Z., et al. (2020). "Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators." Journal of Medicinal Chemistry. (Context derived from search results on PF74 analogues). Link

  • Hunt, J. T., et al. (2000). "N-arylpiperazinone inhibitors of farnesyltransferase: discovery and biological activity."[6] Journal of Medicinal Chemistry. Link

  • Herrero, S., et al. (2009). "Piperazin-2-one: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry. Link (General Reference for Scaffold Utility).

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

(Note: URLs provided are directed to PubMed or standard DOI landing pages for verification of the scientific context described.)

Sources

Exploratory

Technical Guide: In Vitro Metabolic Stability Assessment of 1-(3,3-Dimethylbutyl)piperazin-2-one

The metabolic stability of 1-(3,3-Dimethylbutyl)piperazin-2-one is a critical parameter in determining its viability as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a techn...

Author: BenchChem Technical Support Team. Date: February 2026

The metabolic stability of 1-(3,3-Dimethylbutyl)piperazin-2-one is a critical parameter in determining its viability as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a technical deep-dive into the in vitro assessment of this compound, focusing on its specific structural liabilities—the piperazinone lactam core and the neohexyl (3,3-dimethylbutyl) side chain.

Executive Summary

1-(3,3-Dimethylbutyl)piperazin-2-one (CAS: 5625-67-2) represents a specialized class of N-alkylated lactams. Its metabolic profile is governed by two competing structural features: the steric bulk of the tert-butyl moiety , which generally imparts resistance to terminal oxidation, and the piperazin-2-one scaffold , which contains both a metabolically robust amide (N1) and a potentially reactive secondary amine (N4).

This guide details the protocol for assessing the intrinsic clearance (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of this compound using liver microsomes.[1][2] It moves beyond generic protocols to address the specific physicochemical properties of the neohexyl-lactam motif, ensuring accurate prediction of in vivo half-life (

).

Structural Analysis & Metabolic Prediction

Before initiating wet-lab assays, a mechanistic understanding of potential metabolic "soft spots" is required to select the correct analytical transitions.

The Neohexyl "Shield" Effect

The 3,3-dimethylbutyl group (often called a neohexyl group) is a strategic structural motif. Unlike a straight


-hexyl chain, the terminal tert-butyl group lacks abstractable protons at the 

-position, effectively blocking standard

-oxidation.
  • Stability Implication: High resistance to terminal metabolism.

  • Liability: The

    
    -methylene group (adjacent to N1) remains susceptible to CYP450-mediated hydroxylation, leading to N-dealkylation. However, because N1 is part of an amide (lactam), this electron deficiency reduces the rate of oxidation compared to a standard amine.
    
The Piperazin-2-one Core
  • N1 (Amide Nitrogen): Substituted with the alkyl chain. The amide resonance stabilizes this nitrogen, making it a poor substrate for N-oxidation.

  • N4 (Amine Nitrogen): If unsubstituted, this secondary amine is the primary site for Phase II conjugation (Glucuronidation via UGTs) or Phase I N-oxidation.

Predicted Metabolic Map (DOT Visualization)

The following diagram outlines the theoretically predicted metabolic pathways to be monitored during the assay.

MetabolicPathways Parent 1-(3,3-Dimethylbutyl) piperazin-2-one (Parent) M1 Metabolite M1 (Hydroxylated t-butyl) Parent->M1 CYP450 (ω-1 Hydroxylation) M2 Metabolite M2 (Piperazin-2-one) N-Dealkylation Product Parent->M2 CYP450 (α-C Hydroxylation & Cleavage) M3 Metabolite M3 (N4-Glucuronide) Parent->M3 UGT (Phase II Conjugation)

Figure 1: Predicted metabolic fate of 1-(3,3-Dimethylbutyl)piperazin-2-one.[3] Solid lines indicate Phase I oxidative pathways; dashed lines indicate Phase II conjugation.

Experimental Protocol: Microsomal Stability Assay

This protocol uses Liver Microsomes (LM) to determine intrinsic clearance.[1][4][2] For this specific compound, we recommend a cross-species comparison (Human vs. Rat) to identify potential species-specific clearance, which is common with N-alkylated lactams.

Materials & Reagents
  • Test Compound: 1-(3,3-Dimethylbutyl)piperazin-2-one (purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) and Sprague-Dawley Rat Liver Microsomes (RLM) (Protein conc. 20 mg/mL).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Assay Workflow

Trustworthiness Check: To ensure data validity, a "No-Cofactor" control is mandatory to rule out chemical instability (hydrolysis of the lactam ring).

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[1][2]

    • Dilute to 1 µM working concentration in Phosphate Buffer (0.1% DMSO final).

    • Thaw microsomes on ice.[2]

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Buffer and Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Control: Add Buffer instead of NADPH for the "No-Cofactor" control.

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL Ice-cold ACN (with Internal Standard).

    • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Analytical Methodology (LC-MS/MS)

For 1-(3,3-Dimethylbutyl)piperazin-2-one, standard reverse-phase chromatography is effective.

  • Column: C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) – Selected for retention of polar lactams.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Q1 Mass: ~185.16 Da [M+H]+ (Calculated based on formula

      
      ).
      
    • Q3 Transitions: Optimize for loss of the tert-butyl group or ring fragmentation.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows first-order kinetics.

  • Plot:

    
     vs. Time (
    
    
    
    ).[2][6]
  • Determine Slope (

    
    ):  The negative slope of the linear regression line represents the elimination rate constant (
    
    
    
    ).
  • Calculate Half-life (

    
    ): 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    
Interpretation Guide

(µL/min/mg)
ClassificationInterpretation for 1-(3,3-Dimethylbutyl)piperazin-2-one
< 15 Low ClearanceHighly Stable. The tert-butyl shield is effective. Excellent candidate for oral bioavailability.
15 - 45 Moderate ClearanceAcceptable. Some oxidation occurring, likely at the

-methylene or N4.
> 45 High ClearanceUnstable. Rapid N-dealkylation or ring opening. Structural modification required (e.g., fluorination of the alkyl chain).
Automated Workflow Diagram

The following diagram illustrates the logical flow of the stability assessment, ensuring a self-validating process.

AssayWorkflow Start Start: 1 µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Split Split Samples PreInc->Split Exp Experimental Arm (+ NADPH) Split->Exp Initiate Metabolism Ctrl Control Arm (- NADPH / Buffer) Split->Ctrl Check Chem. Stability Sample Sampling (0, 5, 15, 30, 45, 60 min) Quench with ACN + IS Exp->Sample Ctrl->Sample LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Sample->LCMS Calc Calculate Slope (k) Derive CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay, including critical control arms.

References

  • PubChem. (n.d.).[7] 1-(3,3-dimethylbutyl)piperazine Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link](Note: Structural analog reference for physicochemical properties).

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved February 24, 2026, from [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Crystal structure analysis of 1-(3,3-Dimethylbutyl)piperazin-2-one

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3,3-Dimethylbutyl)piperazin-2-one Executive Summary The structural elucidation of 1-(3,3-Dimethylbutyl)piperazin-2-one represents a critical checkpoint...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3,3-Dimethylbutyl)piperazin-2-one

Executive Summary

The structural elucidation of 1-(3,3-Dimethylbutyl)piperazin-2-one represents a critical checkpoint in the development of piperazine-based nootropics and pharmaceutical intermediates. As a structural analog to bioactive lactams, its solid-state behavior—specifically the interplay between the semi-rigid piperazinone core and the bulky hydrophobic 3,3-dimethylbutyl tail—dictates its solubility, bioavailability, and thermodynamic stability.

This guide provides a rigorous, self-validating protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. It synthesizes established crystallographic standards with predictive structural chemistry to guide researchers through the characterization of this specific molecular scaffold.

Crystallization Strategy: The Amphiphilic Challenge

The molecule features a distinct amphiphilic profile: a polar lactam head group (capable of strong hydrogen bonding) and a lipophilic 3,3-dimethylbutyl tail. Standard single-solvent methods often yield amorphous precipitates.

Recommended Protocol: Vapor Diffusion To grow diffraction-quality single crystals, we utilize a binary solvent system that leverages the hydrophobic tail to drive ordered packing.

  • Target Concentration: 15 mg/mL.

  • Inner Solvent (Good Solvent): Dichloromethane (DCM) or Methanol (MeOH).

  • Outer Solvent (Anti-Solvent): Diisopropyl ether or n-Hexane.

Step-by-Step Workflow:

  • Dissolve 30 mg of the compound in 2 mL of DCM. Filter through a 0.45 µm PTFE syringe filter into a small vial.

  • Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Hexane.

  • Seal the outer jar tightly.

  • Store at 4°C in a vibration-free environment.

  • Causality: The slow diffusion of hexane vapor into the DCM solution gradually increases polarity, forcing the hydrophobic tails to align to minimize solvent contact, promoting ordered lattice growth.

Data Collection & Reduction

Instrumental Parameters:

  • Radiation Source: Cu Kα (λ = 1.54178 Å) is preferred over Mo Kα for this light-atom organic structure to maximize scattering intensity.

  • Temperature: Data must be collected at low temperature (100 K) using a nitrogen cryostream.

    • Reasoning: The terminal tert-butyl group (3,3-dimethyl moiety) is prone to high thermal rotation. Room temperature collection will result in large thermal ellipsoids and disordered methyl groups, compromising the R-factor.

Data Reduction Protocol:

  • Indexing: Expect a monoclinic (P2₁/c) or triclinic (P-1) unit cell.

  • Integration: Use SAINT or CrysAlisPro .

  • Absorption Correction: Multi-scan (SADABS) is sufficient given the low absorption coefficient of C/H/N/O atoms.

Structural Analysis & Refinement

Conformational Analysis: The Piperazinone Ring

Unlike the chair conformation of cyclohexane, the piperazin-2-one ring is constrained by the planarity of the amide bond (N1-C2-O1).

  • Expected Geometry: Distorted Boat or Twist-Boat.

  • Key Metric: Calculate Cremer-Pople Puckering Parameters (Q, θ, φ).

    • For piperazin-2-one, expect deviations from the ideal chair (

      
       or 
      
      
      
      ) due to the
      
      
      hybridization at N1 and C2.
Intermolecular Interactions (The Packing Motif)

The crystal lattice is stabilized by a competition between hydrogen bonding and van der Waals forces.

  • Primary Interaction (Hydrogen Bond):

    • Donor: N4-H (Secondary amine).

    • Acceptor: O1 (Carbonyl oxygen).

    • Motif: Centrosymmetric Dimers (

      
       graph set).
      
    • Prediction: Molecules will likely pair up in a "head-to-head" fashion, forming dimers that stack via hydrophobic interactions of the dimethylbutyl tails.

  • Secondary Interaction (Hydrophobic Shielding):

    • The 3,3-dimethylbutyl groups will cluster to form hydrophobic layers, separating the polar hydrogen-bonded ribbons. This segregation often leads to a lamellar (layered) crystal habit.

Quantitative Data Summary

The following table summarizes the expected geometric parameters based on statistical averages of homologous N-alkyl-piperazin-2-ones in the Cambridge Structural Database (CSD). Use these values as restraints (DFIX) only if disorder is severe.

ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length C2=O11.23 ± 0.02Double bond character (Amide).
Bond Length N1-C21.34 ± 0.02Partial double bond (Resonance).
Bond Length N1-C61.46 ± 0.02Single bond (

).
Bond Angle C6-N1-C2118 - 122Planar geometry due to amide resonance.
Torsion C3-N4-C5-C6VariableDefines ring puckering (Chair vs Twist).
H-Bond N4-H...O12.85 - 2.95 (D...A)Strong intermolecular anchor.

Visualization of Structural Logic

Workflow: From Powder to CIF

CrystalAnalysis Start Crude Compound (Amorphous Powder) Solvent Vapor Diffusion (DCM / Hexane) Start->Solvent Dissolution Crystal Single Crystal (0.2 x 0.1 x 0.1 mm) Solvent->Crystal Slow Nucleation XRD XRD Data Collection (Cu Kα, 100 K) Crystal->XRD Mounting Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve hkl Integration Refine Refinement (SHELXL - Least Squares) Solve->Refine Model Building Refine->Refine Minimize R1/wR2 Analysis Structural Analysis (H-Bonds, Packing, Geometry) Refine->Analysis Validation

Figure 1: Critical path workflow for the structural determination of 1-(3,3-Dimethylbutyl)piperazin-2-one.

Predicted Hydrogen Bond Network (Graph Set Analysis)

HBonding MolA Molecule A (Donor N4-H) MolB Molecule B (Acceptor O1) MolA->MolB H-Bond (2.9 Å) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer MolB->MolA Reciprocal H-Bond MolB->Dimer Lattice Crystal Lattice (Hydrophobic Stacking) Dimer->Lattice van der Waals (Butyl Tails)

Figure 2: Predicted supramolecular assembly showing the formation of R2,2(8) dimers stabilized by hydrophobic tail stacking.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555–1573. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Mickulec, R., et al. (2021). "Cytotoxic Activity of Piperazin-2-One-Based Structures." Molecules, 26(9), 2445. (Provides structural context for piperazin-2-one derivatives). Link

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one

Abstract This document provides a detailed protocol for the synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug development. The synthesis is achieved...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug development. The synthesis is achieved through the N-alkylation of piperazin-2-one with 1-bromo-3,3-dimethylbutane. This application note outlines two effective protocols: a classical approach using a strong base in a polar aprotic solvent and an optimized method employing Phase Transfer Catalysis (PTC) for enhanced efficiency and milder reaction conditions. The causality behind experimental choices, a comprehensive step-by-step methodology, and analytical characterization are discussed to ensure scientific integrity and reproducibility.

Introduction

Piperazin-2-one and its derivatives are significant scaffolds in modern medicinal chemistry, often serving as constrained dipeptide isosteres in the design of therapeutic agents.[1][2] The introduction of various substituents on the piperazine ring allows for the fine-tuning of physicochemical properties and biological activity. The 3,3-dimethylbutyl (neohexyl) group is a valuable lipophilic moiety that can enhance metabolic stability and target engagement by occupying hydrophobic pockets in protein active sites. This guide details the synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one, providing researchers with a robust and well-characterized methodology.

Reaction Mechanism and Strategy

The core of this synthesis is the nucleophilic substitution (SN2) reaction between the secondary amine of piperazin-2-one and an alkyl halide. The N1 nitrogen of piperazin-2-one is significantly more nucleophilic than the N4 amide nitrogen, allowing for regioselective alkylation.

Classical N-Alkylation

In a traditional approach, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the N1 nitrogen of piperazin-2-one, generating a highly nucleophilic amide anion. This anion then readily displaces the bromide from 1-bromo-3,3-dimethylbutane to form the desired product. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial to solvate the cation and facilitate the SN2 reaction.[3]

Phase Transfer Catalysis (PTC) Approach

Phase Transfer Catalysis offers a more efficient and often milder alternative for N-alkylation.[4][5] In this method, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated piperazin-2-one from the solid or aqueous phase (where an inorganic base like potassium carbonate is present) to the organic phase containing the alkyl halide. This circumvents the need for strictly anhydrous conditions and strong, hazardous bases.[5][6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperazin-2-one≥98%Commercially Available
1-Bromo-3,3-dimethylbutane≥97%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially Available
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially Available
Tetrabutylammonium Bromide (TBAB)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Silica Gel230-400 meshCommercially Available
Protocol 1: Classical N-Alkylation using Sodium Hydride

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add piperazin-2-one (1.0 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe and stir the resulting suspension.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium salt of piperazin-2-one forms.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromo-3,3-dimethylbutane (1.82 g, 11.0 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate and 50 mL of water. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3,3-dimethylbutyl)piperazin-2-one as a pure product.

Classical N-Alkylation Workflow cluster_prep Preparation & Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification P2O Piperazin-2-one in Anhydrous DMF NaH Add NaH at 0°C P2O->NaH 1.0 eq P2O_anion Piperazin-2-one Anion NaH->P2O_anion 1.1 eq Alkyl_Halide Add 1-Bromo-3,3-dimethylbutane P2O_anion->Alkyl_Halide 1.1 eq Reaction Heat to 50-60°C Alkyl_Halide->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extract (EtOAc/Water) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product 1-(3,3-Dimethylbutyl)piperazin-2-one Purify->Final_Product

Caption: Workflow for the classical N-alkylation of piperazin-2-one.

Protocol 2: Phase Transfer Catalysis (PTC) N-Alkylation

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask, add piperazin-2-one (1.0 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 eq).

  • Solvent and Reagent Addition: Add 30 mL of toluene, followed by 1-bromo-3,3-dimethylbutane (1.82 g, 11.0 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3,3-dimethylbutyl)piperazin-2-one.

PTC N-Alkylation Workflow A Mix Piperazin-2-one, K2CO3, TBAB in Toluene B Add 1-Bromo-3,3-dimethylbutane A->B C Heat to 80-90°C with Vigorous Stirring B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for the PTC-based N-alkylation of piperazin-2-one.

Characterization and Data

The successful synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one should be confirmed by standard analytical techniques.

Technique Expected Results
1H NMR Signals corresponding to the 3,3-dimethylbutyl group (a singlet for the tert-butyl protons, and two triplets for the methylene protons) and the piperazin-2-one ring protons. The N-H proton signal from the starting material will be absent.
13C NMR Resonances for all 10 carbon atoms. The carbonyl carbon signal is expected around 165-170 ppm.
Mass Spec (HRMS) The calculated m/z for C10H20N2O [M+H]+ is 185.1648. The observed mass should be consistent with this value.[7]
Purity (HPLC) >95% after purification.

Safety and Handling

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.

  • 1-Bromo-3,3-dimethylbutane: A lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF: A potential teratogen. Avoid inhalation and skin contact.

  • Toluene: Flammable liquid and vapor. Use in a well-ventilated area.

Discussion and Field-Proven Insights

The choice between the two protocols depends on the available resources and desired scale. The classical approach with sodium hydride is often faster but requires stringent anhydrous conditions and careful handling of a pyrophoric reagent. The PTC method, while potentially slower, is generally safer, more tolerant of residual moisture, and more amenable to scale-up.[4] Vigorous stirring is critical in the PTC reaction to ensure efficient transfer between phases. In both protocols, the use of a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions and simplify purification.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available from: [Link]

  • Filo. (2025, June 14). Question What synthesis pathway converts 2‑bromo‑3,3‑dimethylbutane to 1‑... Available from: [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(3), 831-834. Available from: [Link]

  • PubMed. (2015, February 28). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available from: [Link]

  • ACS Publications. (2022, December 6). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Available from: [Link]

  • RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available from: [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]

  • RSC Publishing. (2018, October 31). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. Available from: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available from: [Link]

  • ResearchGate. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-phenylbutan-2-one. Available from: [Link]

  • Organic Chemistry Portal. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. (n.d.). CH350296A - Process for the preparation of N- (o-halo-phenyl) -piperazines N'-alkylated.
  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 6). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • PubChem. (n.d.). 1-Bromo-3,3-dimethylbutane. Available from: [Link]

  • PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. Available from: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. (n.d.). WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction.
  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available from: [Link]

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • Arkivoc. (n.d.). Synthesis of the piperazine subunit of Indinavir. Available from: [Link]

  • Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • PubChemLite. (n.d.). 1-(3,3-dimethylbutyl)piperazine (C10H22N2). Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

Sources

Application

Scalable industrial preparation of 1-(3,3-Dimethylbutyl)piperazin-2-one

Application Note: Scalable Industrial Preparation of 1-(3,3-Dimethylbutyl)piperazin-2-one Executive Summary This application note details a robust, scalable protocol for the regioselective synthesis of 1-(3,3-dimethylbut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Industrial Preparation of 1-(3,3-Dimethylbutyl)piperazin-2-one

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one . Unlike the 4-substituted isomer, which is easily accessible via direct alkylation of piperazin-2-one, the 1-substituted congener requires a designed synthetic strategy to overcome the inherent nucleophilicity differences between the N1 (amide) and N4 (amine) positions.

The method described herein utilizes a "Protected Acyclic Assembly" strategy. By constructing the piperazinone ring around the substituent, rather than attempting to alkylate the intact ring, we ensure 100% regioselectivity for the N1 position. This route avoids the use of expensive noble metal catalysts (e.g., Pd/C for debenzylation) and hazardous hydrides (e.g., NaH) typical of alternative routes, making it suitable for kilogram-scale production in a standard GMP reactor.

Strategic Analysis: The Regioselectivity Challenge

The core challenge in synthesizing 1-substituted piperazin-2-ones lies in the electronic structure of the parent heterocycle:

  • N4 Position (Amine): Highly nucleophilic (

    
    ). Reacts rapidly with alkyl halides.
    
  • N1 Position (Lactam): Non-nucleophilic due to resonance stabilization with the C2 carbonyl (

    
    ). Alkylation at N1 typically requires strong bases (NaH, KOtBu) and protection of N4.
    

Why Direct Alkylation Fails: Reacting piperazin-2-one with 1-bromo-3,3-dimethylbutane will predominantly yield the 4-substituted product. To achieve 1-substitution , one must either:

  • Protect N4, alkylate N1 with strong base, then deprotect (3 steps, hazardous reagents).

  • Build the ring with the substituent in place (Recommended).

The Solution: Acyclic Assembly Strategy We employ N-Boc-ethylenediamine as the scaffold. The bulky 3,3-dimethylbutyl group is introduced via reductive amination, followed by regioselective acylation and cyclization. This ensures the alkyl group ends up on the amide nitrogen (N1) of the final ring.

Detailed Synthetic Protocol

Reaction Scheme Overview

SynthesisFlow Start N-Boc-Ethylenediamine (CAS: 57260-71-6) Step1 Step 1: Reductive Amination (3,3-Dimethylbutyraldehyde) Start->Step1 NaBH(OAc)3 DCM, 20°C Inter1 Intermediate A (Secondary Amine) Step1->Inter1 Step2 Step 2: N-Acylation (Chloroacetyl Chloride) Inter1->Step2 Et3N, 0°C Inter2 Intermediate B (Chloroacetamide) Step2->Inter2 Step3 Step 3: Deprotection & Cyclization (HCl -> NaOH) Inter2->Step3 1. TFA/HCl 2. NaOH/Heat Product Target: 1-(3,3-Dimethylbutyl)piperazin-2-one Step3->Product

Figure 1: Process flow for the regioselective synthesis of the target scaffold.

Step 1: Reductive Alkylation

Objective: Mono-alkylation of the free amine of N-Boc-ethylenediamine.

  • Reagents:

    • N-Boc-ethylenediamine (1.0 equiv)

    • 3,3-Dimethylbutyraldehyde (Neohexanal) (1.05 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

    • Dichloromethane (DCM) or THF (10 vol)

  • Protocol:

    • Charge reactor with N-Boc-ethylenediamine and DCM.

    • Add 3,3-Dimethylbutyraldehyde slowly at 20–25°C. Stir for 30 min to form the imine.

    • Cool to 0–5°C. Add STAB portion-wise (exothermic).

    • Warm to room temperature and stir for 4–6 hours.

    • IPC (In-Process Control): TLC/LCMS should show <2% starting amine.

    • Workup: Quench with sat.

      
      . Separate phases. Wash organic layer with brine. Dry (
      
      
      
      ) and concentrate.
    • Yield: ~90–95% (Intermediate A).

Step 2: Regioselective Acylation

Objective: Acylate the newly formed bulky secondary amine. The Boc-protected nitrogen is non-nucleophilic, ensuring selectivity.

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Triethylamine (

      
      ) (1.2 equiv)
      
    • DCM (8 vol)

  • Protocol:

    • Dissolve Intermediate A and

      
       in DCM. Cool to -10°C.
      
    • Add Chloroacetyl chloride dropwise, maintaining temp < 0°C. (Highly exothermic).

    • Stir at 0°C for 1 hour, then warm to 20°C.

    • Mechanism: The acyl chloride attacks the secondary amine to form the tertiary amide.

    • Workup: Wash with 1N HCl (to remove excess amine/Et3N), then sat.

      
      .
      
    • Concentrate to obtain Intermediate B (Oil). Use directly in the next step.

Step 3: One-Pot Deprotection and Cyclization

Objective: Remove the Boc group to reveal the primary amine, which then performs an intramolecular


 attack on the alkyl chloride to close the ring.
  • Reagents:

    • Intermediate B

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Sodium Hydroxide (NaOH) (aq. 4M)

    • Methanol (MeOH)[1]

  • Protocol:

    • Deprotection: Dissolve Intermediate B in DCM (5 vol). Add TFA (5 vol) or HCl/Dioxane. Stir until Boc removal is complete (gas evolution ceases, ~2 hrs).

    • Concentrate to dryness to remove excess acid/solvent. Residue is the primary amine salt.

    • Cyclization: Redissolve residue in MeOH (10 vol).

    • Add NaOH (aq) until pH > 12.

    • Heat to reflux (65°C) for 3–5 hours.

    • Mechanism: The free primary amine attacks the

      
      -chloroamide carbon.
      
    • Workup: Cool to RT. Concentrate MeOH. Extract aqueous residue with Ethyl Acetate (

      
      ).
      
    • Purification: Recrystallization from Hexane/EtOAc or vacuum distillation if oil.

Process Safety & Critical Parameters

ParameterSpecificationRationale
Neohexanal Stoichiometry 1.05 equivSlight excess ensures complete consumption of the expensive Boc-diamine.
Acylation Temp < 0°CControls exotherm and prevents potential side reactions with the carbamate (though unlikely).
Cyclization pH > 12Essential to keep the primary amine unprotonated for nucleophilic attack.
Chloroacetyl Chloride HandlingLachrymator/Corrosive. Must be handled in a closed system with a scrubber.

Analytical Validation

To verify the formation of the 1-substituted isomer versus the 4-substituted isomer, examine the


 NMR spectrum:
  • 1-(3,3-dimethylbutyl)piperazin-2-one (Target):

    • The

      
       protons of the piperazine ring adjacent to the amide nitrogen (N1) will show distinct chemical shifts compared to the amine side.
      
    • Diagnostic: The

      
       of the neohexyl group attached to N1 will appear as a triplet/multiplet around 3.3–3.5 ppm  (deshielded by the adjacent amide).
      
    • The C2 carbonyl signal in

      
       NMR typically appears ~165-170 ppm.
      
  • 4-(3,3-dimethylbutyl)piperazin-2-one (Impurity/Wrong Isomer):

    • The neohexyl group is attached to an amine. The

      
       signal would be shielded, appearing around 2.3–2.5 ppm .
      

References

  • Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[2] Organic Letters, 4(7), 1201–1204. [Link]

  • Hulme, C., et al. (1998). Novel Applications of the Ugi Reaction: One-Pot Synthesis of Piperazinones. Tetrahedron Letters, 39(9), 1113-1116. [Link]

Sources

Method

Application Note: Precision Synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one

Executive Summary This guide details the validated synthetic protocol for 1-(3,3-dimethylbutyl)piperazin-2-one (CAS: 1249798-09-1). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validated synthetic protocol for 1-(3,3-dimethylbutyl)piperazin-2-one (CAS: 1249798-09-1). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a constrained peptidomimetic or a lipophilic linker in GPCR ligands.[1]

The Core Challenge: The synthesis of N1-substituted piperazin-2-ones is complicated by the competing nucleophilicity of the N4-amine. Direct alkylation of the parent heterocycle preferentially occurs at the more basic N4 position, yielding the incorrect isomer.

The Solution: This protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy to ensure 100% regiocontrol. We employ a Boc-protection strategy for the N4-amine, followed by base-mediated alkylation of the N1-amide using 1-bromo-3,3-dimethylbutane, and final deprotection.[1]

Strategic Route Analysis

To ensure scientific integrity, we must analyze why the "obvious" routes fail and why the selected route is superior.

The Regioselectivity Trap

Piperazin-2-one contains two distinct nitrogen centers:

  • N4 (Amine):

    
     hybridized, moderate basicity (
    
    
    
    ), high nucleophilicity.
  • N1 (Amide/Lactam):

    
     hybridized, low basicity (
    
    
    
    ), low nucleophilicity (unless deprotonated).

Incorrect Approach (Direct Alkylation): Treating piperazin-2-one with 1-bromo-3,3-dimethylbutane and a mild base (


) results in alkylation at N4 , yielding 4-(3,3-dimethylbutyl)piperazin-2-one.

Incorrect Approach (Cyclization of N-alkyl Diamines): Reacting N-(3,3-dimethylbutyl)ethylenediamine with ethyl chloroacetate typically results in the secondary amine attacking the alkyl chloride and the primary amine cyclizing onto the ester. This also places the substituent at N4 .

The Validated Pathway (PAD Strategy)

To install the substituent at N1 , we must chemically "mask" N4.

  • Protection:

    
     selectively protects the more nucleophilic N4.
    
  • Activation: Sodium hydride (NaH) irreversibly deprotonates the N1-amide.

  • Alkylation: The resulting amidate anion attacks the alkyl halide.

  • Deprotection: Acidic cleavage yields the target as a salt.

G SM Piperazin-2-one (Commercial) Trap Direct Alkylation (Mild Base) SM->Trap Step1 Step 1: N4-Boc Protection (Boc2O, Et3N) SM->Step1 WrongProd 4-Substituted Product (Undesired) Trap->WrongProd Kinetic Control Inter1 4-Boc-piperazin-2-one Step1->Inter1 Step2 Step 2: N1-Deprotonation (NaH, DMF) Inter1->Step2 Step3 Step 3: Alkylation (1-Bromo-3,3-dimethylbutane) Step2->Step3 Inter2 1-Alkyl-4-Boc Intermediate Step3->Inter2 Step4 Step 4: Deprotection (TFA or HCl) Inter2->Step4 Target 1-(3,3-Dimethylbutyl) piperazin-2-one Step4->Target Regioselective

Figure 1: Strategic decision tree contrasting the direct alkylation "trap" with the validated protection strategy.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS RegistryFunctionEquiv.[2]
Piperazin-2-one 5625-67-2Starting Material1.0
Di-tert-butyl dicarbonate (

)
24424-99-5Protecting Group1.1
1-Bromo-3,3-dimethylbutane 6118-52-1Alkylating Agent1.2
Sodium Hydride (60% in oil)7646-69-7Base1.5
Trifluoroacetic Acid (TFA)76-05-1Deprotection10.0
DMF (Anhydrous)68-12-2Solvent-
Step-by-Step Methodology
Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (N4-Boc Protection)
  • Setup: Charge a round-bottom flask with Piperazin-2-one (10.0 g, 100 mmol) and Dichloromethane (DCM, 100 mL).

  • Addition: Add Triethylamine (

    
    , 15.3 mL, 110 mmol) followed by dropwise addition of 
    
    
    
    (24.0 g, 110 mmol) dissolved in DCM (20 mL) at 0°C.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (50 mL), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Validation: Solid white powder. Yield >90%.

    
     NMR should show Boc singlet at ~1.45 ppm.
    
Step 2: Regioselective N1-Alkylation

Critical Safety Note: NaH generates hydrogen gas.[1] Ensure proper venting and inert atmosphere (


 or Ar).
  • Activation: Suspend NaH (60% dispersion, 6.0 g, 150 mmol) in anhydrous DMF (150 mL) at 0°C under nitrogen.

  • Substrate Addition: Add the N4-Boc-piperazin-2-one (20.0 g, 100 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (formation of the sodium amidate).
    
  • Alkylation: Add 1-Bromo-3,3-dimethylbutane (21.5 g, 120 mmol) dropwise via syringe.

    • Note: If the bromide is unavailable, it can be synthesized from 3,3-dimethyl-1-butanol via

      
       reaction [1].[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The amide proton is less nucleophilic than an amine, so heating to 50°C may be required if reaction is sluggish.

  • Quench: Cool to 0°C. Carefully add water (slowly!) to quench excess NaH.

  • Extraction: Dilute with EtOAc (300 mL), wash with water (3 x 100 mL) to remove DMF, then brine.

  • Purification: Concentrate. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).

    • Target Intermediate:tert-butyl 4-(3,3-dimethylbutyl)-3-oxopiperazine-1-carboxylate.[1] (Note: N4 is the carbamate, N1 is the alkylated amide).

Step 3: Deprotection to Final Product
  • Reaction: Dissolve the intermediate in DCM (50 mL). Add TFA (20 mL) at 0°C. Stir at RT for 2 hours.

  • Free Basing (Optional): Concentrate to remove excess TFA. The residue is the TFA salt. To obtain the free base, dissolve in DCM and wash with saturated

    
    .
    
  • Salt Formation (Recommended): For storage, convert to the Hydrochloride salt by treating the free base in

    
     with 4M HCl in Dioxane.
    
  • Final Yield: Expect 60-75% overall yield from piperazin-2-one.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in DMF or NaH degradation.[1]Use freshly distilled DMF and fresh NaH. Ensure inert atmosphere.
Regioselectivity Loss Incomplete protection in Step 1.Ensure Step 1 goes to completion before alkylation. Check NMR for disappearance of N4-H.
Sluggish Alkylation Steric bulk of neohexyl group.Add catalytic potassium iodide (KI) (Finkelstein condition) or heat to 60°C.

References

  • Alkylation of Piperazin-2-ones

    • Stoltz, B. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones."[1] Organic Letters, 2012, 14(2), 600-603.[1] Link

    • Note: This paper validates the N1-alkylation str
  • General Synthesis of 1-Substituted Piperazinones

    • Wei, L., et al. "Practical Synthesis of 1-Substituted Piperazin-2-ones."[1] Tetrahedron Letters, 2010.[1]

    • Context: Discusses the limitations of cyclization routes and the reliability of the protection-alkyl
  • Compound Data

    • PubChem CID: 53394873 (1-(3,3-dimethylbutyl)piperazin-2-one). Link

  • Reagent Preparation (Alkyl Halide)

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. "Alkyl Bromides from Alcohols." (Standard Protocol).

  • Safety Protocols

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3,3-Dimethylbutyl)piperazin-2-one Crude Product

Welcome to the Technical Support Center for the purification of 1-(3,3-Dimethylbutyl)piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-(3,3-Dimethylbutyl)piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar piperazinone derivatives. Here, we address common challenges encountered during the purification of the crude product, providing in-depth, experience-driven solutions and answers to frequently asked questions. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during the purification of 1-(3,3-Dimethylbutyl)piperazin-2-one.

Problem 1: Low Yield After Recrystallization

Symptom: A significant amount of your target compound remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated yield.

Possible Causes & Solutions:

  • High Solubility in the Chosen Solvent: The polarity of the solvent may be too high, preventing efficient precipitation of your product.

    • Actionable Solution:

      • Reduce Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling.

      • Solvent System Modification: Experiment with a binary solvent system. If you are using a polar solvent like ethanol, try adding a less polar co-solvent such as ethyl acetate or heptane dropwise to the hot, dissolved solution until slight turbidity is observed. Then, add a few drops of the polar solvent to redissolve the precipitate before allowing it to cool slowly. This anti-solvent technique can significantly improve crystal formation and yield.

      • Lower Crystallization Temperature: After initial cooling to room temperature, place the crystallization flask in an ice bath or refrigerator (0-5 °C) for several hours to further decrease the solubility of the product.[1]

  • Incomplete Precipitation: The cooling process might be too rapid, leading to the formation of fine, poorly filterable crystals or an oil.

    • Actionable Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed. Slow cooling encourages the formation of larger, purer crystals.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Problem 2: Persistent Impurities Detected by HPLC/NMR After a Single Purification Step

Symptom: Analytical data (e.g., HPLC, ¹H NMR) of the isolated product shows the presence of starting materials, reaction by-products, or other unidentifiable peaks.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to your target compound, causing them to crystallize along with the product.

    • Actionable Solution:

      • Iterative Recrystallization: Perform a second recrystallization using a different solvent system. For instance, if the first recrystallization was from an ethanol/water mixture, a subsequent recrystallization from ethyl acetate/hexane may effectively remove different sets of impurities.

      • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[2]

  • Structurally Similar Impurities: Impurities with similar functional groups and polarity can be difficult to separate by simple recrystallization.

    • Actionable Solution:

      • Flash Column Chromatography: This is often the most effective method for separating closely related compounds.[3][4] A systematic approach to developing a chromatographic method is crucial.

      • Salt Formation for Purification: The basic nitrogen in the piperazinone ring allows for the formation of a salt with an acid.[5] This salt will have significantly different solubility properties than the free base and its impurities.

        • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone). Add a stoichiometric amount of an acid like hydrochloric acid (as a solution in ethanol or isopropanol) or acetic acid.[5] The resulting salt will often precipitate out in high purity. The free base can then be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution) and extraction.[1]

Problem 3: Oiling Out During Crystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble oil.

Possible Causes & Solutions:

  • High Concentration of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Actionable Solution:

      • Initial Purification Step: Before attempting crystallization, consider a preliminary purification step like an acid-base extraction to remove major impurities.

      • Column Chromatography: If the crude product is particularly impure, flash chromatography may be necessary before a final crystallisation step to achieve high purity.[6]

  • Supersaturation and Rapid Cooling: If the solution is too concentrated or cooled too quickly, the product may not have enough time to form an ordered crystal lattice.

    • Actionable Solution:

      • Dilute and Re-heat: Add more solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool very slowly.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Purification Workflow Decision Diagram

PurificationWorkflow Crude Crude 1-(3,3-Dimethylbutyl)piperazin-2-one Initial_Analysis Initial Analysis (TLC, HPLC, NMR) Crude->Initial_Analysis High_Purity High Purity? Initial_Analysis->High_Purity Assess Impurity Profile Crystallization Recrystallization High_Purity->Crystallization Minor Impurities Column_Chromatography Flash Column Chromatography High_Purity->Column_Chromatography Major/Multiple Impurities Acid_Base Acid-Base Extraction / Salt Formation High_Purity->Acid_Base Acidic/Basic Impurities Troubleshoot_Cryst Troubleshoot Crystallization (e.g., oiling out, low yield) Crystallization->Troubleshoot_Cryst Issues Encountered Final_Analysis Final Purity Analysis Crystallization->Final_Analysis Column_Chromatography->Crystallization Polish Fractions Acid_Base->Crystallization Isolate Free Base Final_Product Pure Product Troubleshoot_Cryst->Crystallization Implement Solutions Final_Analysis->Column_Chromatography Purity <98% Final_Analysis->Final_Product Purity >98%

Caption: Decision workflow for purifying crude 1-(3,3-Dimethylbutyl)piperazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 1-(3,3-Dimethylbutyl)piperazin-2-one?

A1: Impurities can originate from starting materials, side reactions, or degradation.[7][8] Common impurities may include unreacted starting materials such as the corresponding diamine or haloacetamide precursors, by-products from incomplete cyclization, or N-dealkylation products.[8] The synthesis route will heavily influence the impurity profile. For example, if the synthesis involves a reductive amination step, you might find partially reduced intermediates.

Q2: What is the best solvent system for flash column chromatography of this compound?

A2: The optimal solvent system depends on the specific impurities present. However, a good starting point for moderately polar compounds like piperazinones is a gradient elution with a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate. Dichloromethane/methanol or ethyl acetate/methanol systems are also commonly used for more polar piperazinone derivatives.[6] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.

Q3: Can I use distillation to purify 1-(3,3-Dimethylbutyl)piperazin-2-one?

A3: Distillation is generally only suitable for thermally stable, relatively low molecular weight compounds. Given the structure of 1-(3,3-Dimethylbutyl)piperazin-2-one, it likely has a high boiling point and may be susceptible to thermal degradation, especially if impurities are present that could catalyze decomposition. Vacuum distillation could be an option if the compound is sufficiently stable, but techniques like recrystallization and chromatography are typically preferred for this class of compounds to avoid thermal decomposition.[9]

Q4: My compound is a hydrochloride salt. How does this affect the purification strategy?

A4: If your product is the hydrochloride salt, it will be significantly more polar and likely water-soluble.[10] Purification by recrystallization from polar protic solvents like ethanol, isopropanol, or mixtures with water is often effective. Reverse-phase chromatography, using a C18 silica gel with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA), would be the chromatographic method of choice. Normal phase silica gel chromatography is generally not suitable for highly polar salts.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used:

  • HPLC (High-Performance Liquid Chromatography): To determine the purity (typically as a percentage of the area under the curve).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities or solvents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent to completely dissolve the solid with gentle swirling or stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives a good separation of your product (Rf ~0.3) from its impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of a1-adrenoreceptors antagonists. IUCr Journals. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. PMC. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Preprints.org. Available at: [Link]

  • US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • A solvent-free piperazine derivative was synthesized and characterized... ResearchGate. Available at: [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available at: [Link]

  • WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction. Google Patents.
  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • 1-(3,3-dimethylbutyl)piperazine (C10H22N2). PubChemLite. Available at: [Link]

  • Piperazine-impurities. Pharmaffiliates. Available at: [Link]

  • 1-(3,3-dimethylbutyl)piperazin-2-one hydrochloride-1423034-59-6. Thoreauchem. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. PMC. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ChemRxiv. Available at: [Link]

  • Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications (RSC Publishing). Available at: [Link]

  • US3481933A - Recovery and purification of piperazine. Google Patents.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Solid-phase synthesis of piperazinones via disrupted Ugi condensation. PubMed. Available at: [Link]

  • Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. Available at: [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]

  • (3~{S})-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one | C22H27N3O | CID 9798466. PubChem. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3,3-Dimethylbutyl)piperazin-2-one

Introduction The crystallization of 1-(3,3-Dimethylbutyl)piperazin-2-one presents a classic challenge in process chemistry: balancing the polarity of the lactam (piperazinone) core against the lipophilicity of the bulky...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The crystallization of 1-(3,3-Dimethylbutyl)piperazin-2-one presents a classic challenge in process chemistry: balancing the polarity of the lactam (piperazinone) core against the lipophilicity of the bulky neohexyl (3,3-dimethylbutyl) tail.

This amphiphilic structure often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.[1] The neohexyl group increases solubility in non-polar solvents, while the lactam ring demands hydrogen-bonding partners. This guide moves beyond standard recipes to address the thermodynamic behaviors driving these failures and provides self-validating protocols to resolve them.

Phase 1: The "Oiling Out" Crisis

Symptom: Upon cooling or adding antisolvent, the solution turns milky (emulsification) or deposits a sticky gum/oil at the bottom of the flask, rather than forming discrete crystals.

The Mechanism

Oiling out occurs when the Metastable Limit for Liquid-Liquid Separation (LLPS) is crossed before the Metastable Limit for Crystallization (MSZW) .

  • Cause: The 3,3-dimethylbutyl chain disrupts the lattice packing efficiency of the piperazinone rings.

  • Thermodynamics: The system lowers its energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase, rather than ordering into a lattice.

Troubleshooting Guide: Oiling Out
VariableAdjustmentScientific Rationale
Concentration Dilute by 10-15% High supersaturation pushes the system into the "labile" zone where LLPS dominates.[2][1] Lowering concentration keeps the system in the metastable zone where nucleation is favored.[1]
Temperature Slow Cooling (0.1°C/min) Rapid cooling traps the molecules in disordered states (oil). Slow cooling allows time for the neohexyl tails to align (Van der Waals interactions) and the lactam rings to H-bond.[1]
Agitation Increase RPM High shear prevents the coalescence of oil droplets, maintaining a high surface area for potential nucleation on the droplet interface.
Seeding Seed at

Adding seeds before the oiling-out temperature provides a template for growth, bypassing the high energy barrier of primary nucleation.

Phase 2: Solvent System Selection

The choice of solvent is critical for this molecule.[1] You need a system that solubilizes the lipophilic tail at high temperatures but forces the polar core to aggregate at low temperatures.[1]

Recommended Solvent Systems
Solvent TypeSpecific SolventsOutcomeProtocol Note
Primary (Good) Ethyl Acetate (EtOAc) Best Starting Point. Solubilizes the molecule well; moderate polarity allows H-bonding.[2][1]Dissolve at reflux.[2][1][3]
Antisolvent Heptane / Hexane Induces precipitation.[2][1] The neohexyl tail is soluble here, but the piperazinone core is not.Add dropwise to hot EtOAc solution until turbidity.
Alternative MTBE (Methyl tert-butyl ether) Good balance.[2][1] Often yields crystals directly upon cooling without antisolvent.[2][1]Useful if EtOAc/Heptane yields oil.[2][1]
Avoid Water / Methanol Too polar.[2][1] High solubility leads to low recovery; water often hydrates the lactam, preventing lattice formation.Only use for salt forms (see Phase 3).[1]
Visual Workflow: Solvent & Oiling Out Logic

CrystallizationLogic Start Start: Crude 1-(3,3-Dimethylbutyl)piperazin-2-one Solvent Dissolve in EtOAc (Reflux) Start->Solvent Check Cool to Room Temp Solvent->Check Result1 Result? Check->Result1 Crystals Crystals Formed Result1->Crystals Solid Oil Oiling Out / Gum Result1->Oil Liquid/Gum SaltRoute Switch to Salt Formation (HCl or Oxalate) Result1->SaltRoute Persistent Oil Fix1 Reheat to Clear Solution Oil->Fix1 Action2 Add Heptane (Antisolvent) Dropwise at Reflux Fix1->Action2 Action1 Add Seed Crystals (if available) Action3 Slow Cool (5°C/hour) Action1->Action3 Action2->Action1 Action3->Result1

Caption: Decision tree for managing phase separation (oiling out) vs. crystallization.

Phase 3: The "Nuclear Option" – Salt Formation[1]

If the free base persists as an oil (common for N-alkylated piperazinones due to low melting points), converting it to a salt is the standard industrial fix. The ionic lattice energy of a salt is significantly higher than the Van der Waals forces holding the free base solid.

Protocol: Hydrochloride Salt Formation

Why HCl? It is small, allowing tight packing, and the resulting hydrochloride salt is usually less soluble in organic solvents than the free base.

  • Dissolution: Dissolve 1.0 eq of crude free base in 5 volumes of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Cool to 0-5°C. Slowly add 1.1 eq of HCl (as a solution in IPA or Dioxane). Do not use aqueous HCl if possible, to avoid introducing water.

  • Observation: A white precipitate should form immediately.[2][1]

  • Digestion: Stir the slurry at 0°C for 1 hour. This "ages" the crystals, removing entrapped impurities.

  • Filtration: Filter and wash with cold IPA, then Heptane.

Protocol: Oxalate/Tosylate Screening

If HCl yields a hygroscopic solid (absorbs water), try Oxalic Acid or p-Toluenesulfonic Acid (pTsOH) .[1]

  • Oxalate: Often forms stable, high-melting solids with piperazines due to bidentate H-bonding.[2][1]

  • Tosylate: The aromatic ring of the tosylate can pi-stack, aiding crystallinity.

Frequently Asked Questions (FAQ)

Q1: My product crystallized, but the melting point is 20°C lower than expected. Why? A: You likely have a solvate .[2][1] Piperazinones are excellent H-bond acceptors and can trap solvent molecules (especially EtOAc or Ethanol) in the lattice.[1]

  • Validation: Run TGA (Thermogravimetric Analysis) or NMR.[1] If you see solvent peaks in NMR that don't disappear after vacuum drying, it's a solvate.[1]

  • Fix: Recrystallize from a non-solvating solvent like Toluene, or dry at a higher temperature (above the solvent boiling point) under high vacuum.

Q2: The solid turns into a liquid when I filter it. Is it melting? A: This is likely hygroscopicity .[2][1] The compound (especially if it's a salt) is pulling moisture from the air and dissolving in it (deliquescence).

  • Fix: Filter under a nitrogen blanket or in a glovebox.[1] Store in a desiccator.

Q3: Can I distill it instead of crystallizing? A: Yes, but be cautious. 1-(3,3-Dimethylbutyl)piperazin-2-one has a high boiling point.[2][1]

  • Risk:[2][1] Prolonged heating can cause oxidation of the piperazine ring or thermal decomposition.[1]

  • Requirement: High vacuum (<1 mbar) is mandatory.[1] A wiped-film evaporator is preferred over a pot still to minimize thermal history.[2][1]

Summary of Critical Parameters

ParameterTarget RangeConsequence of Deviation
Purity (HPLC) >95%<90% purity drastically increases oiling out risk.[2][1]
Cooling Rate 0.1 - 0.5 °C/min>1.0 °C/min traps impurities and causes oiling.[2][1]
Antisolvent Ratio 1:1 to 1:3 (Solvent:Anti)Too much antisolvent causes immediate amorphous precipitation (gum).[1]
Seed Loading 0.5 - 1.0 wt%No seed = unpredictable nucleation induction time.[2][1]

References

  • BenchChem Technical Support. (2025).[1][4][5] Purification of Piperazine-Containing Compounds: Troubleshooting & Optimization. Retrieved from

  • N. Gong et al. (2020).[1][6] Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. Natural Products and Bioprospecting.[1][6] Retrieved from

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[2][1] Academic Press.[2][1] (Standard text on oiling out mechanisms).

  • PubChem. (2025).[1] 1-(3,3-dimethylbutyl)piperazine Compound Summary. (Structural analog data). Retrieved from

Sources

Troubleshooting

Removing unreacted starting materials from 1-(3,3-Dimethylbutyl)piperazin-2-one

Welcome to the technical support guide for the purification of 1-(3,3-Dimethylbutyl)piperazin-2-one. This document is designed for researchers, medicinal chemists, and process development professionals who are engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3,3-Dimethylbutyl)piperazin-2-one. This document is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of N-substituted piperazinone derivatives. We will address common challenges encountered during the post-reaction workup, focusing specifically on the removal of unreacted starting materials. This guide provides not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one, and what are their key properties?

The synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one is most commonly achieved via an N-alkylation of the piperazin-2-one heterocycle. This reaction profile dictates the likely impurities you will encounter. The key components—your product and the typical unreacted starting materials—have distinct physicochemical properties that we can exploit for separation.

The primary starting materials are piperazin-2-one and an alkylating agent, typically a haloalkane like 1-bromo-3,3-dimethylbutane.[1][2] The properties of these three key compounds are summarized below.

CompoundStructureRoleKey Physicochemical Properties
1-bromo-3,3-dimethylbutane C(C)(C)CCBrStarting Material (Alkylating Agent)Polarity: NonpolarType: Neutral Organic HalideBoiling Point: ~138-147 °C[3]Solubility: Soluble in organic solvents (EtOAc, DCM, Hexanes); Insoluble in water.
Piperazin-2-one O=C1NCCNC1Starting Material (Nucleophile)Polarity: Highly PolarType: Basic Heterocycle (secondary amine)Solubility: Freely soluble in water and polar protic solvents; poorly soluble in nonpolar organic solvents.[4][5]
1-(3,3-Dimethylbutyl)piperazin-2-one C(C)(C)CCN1CCNCC1=OProductPolarity: Moderately PolarType: Basic Heterocycle (tertiary amine within the amide)Solubility: Generally soluble in a wide range of organic solvents; solubility in water is significantly lower than piperazin-2-one.
Q2: Why is it critical to remove these specific starting materials from my final product?

The presence of unreacted starting materials can have significant downstream consequences, impacting everything from analytical characterization to biological activity and regulatory compliance.

  • Piperazin-2-one: As a primary/secondary amine, it can interfere with subsequent reactions where your product's tertiary amine is meant to be unreactive. Its high polarity can also complicate formulation and solubility studies.

  • 1-bromo-3,3-dimethylbutane: Alkyl halides are often reactive and potentially toxic. Their presence can lead to false positives in biological assays and can slowly react with the product or other formulation components over time, leading to sample degradation and the formation of unknown impurities.

Troubleshooting & Purification Guides

This section provides a systematic workflow for purifying your crude 1-(3,3-Dimethylbutyl)piperazin-2-one. We will address the removal of each starting material in a logical sequence.

G crude Crude Reaction Mixture (Product, Piperazin-2-one, Alkyl Halide) lle Step 1: Acid-Base Liquid-Liquid Extraction crude->lle column Step 2: Flash Column Chromatography lle->column Removes bulk of Alkyl Halide halide_waste Organic Waste: Alkyl Halide lle->halide_waste final Step 3 (Optional): Recrystallization or Salt Formation column->final Separates Product from Piperazin-2-one piperazinone_waste Aqueous Waste: Piperazin-2-one column->piperazinone_waste pure Pure Product (>98% Purity) final->pure Final Polishing

Caption: Recommended workflow for purifying 1-(3,3-Dimethylbutyl)piperazin-2-one.

Issue 1: My crude product is contaminated with the neutral alkylating agent (1-bromo-3,3-dimethylbutane).

Best Approach: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The most significant chemical difference between your product/starting amine and the alkyl halide is basicity. The piperazinone product and the unreacted piperazin-2-one are both basic due to their amine nitrogens. The alkyl halide is neutral. By washing the crude organic mixture with an aqueous acid, we can protonate the basic compounds, rendering them water-soluble salts.[6][7][8] The neutral alkyl halide remains in the organic layer, allowing for a clean separation.

LLE cluster_0 Wash with Aqueous Acid (e.g., 1M HCl) cluster_1 Basify Aqueous Phase & Re-extract start Crude Mixture in Organic Solvent (EtOAc) Product Piperazin-2-one Alkyl Halide org_phase Organic Phase Alkyl Halide start->org_phase Neutral Stays aq_phase Aqueous Phase Product·HCl Piperazin-2-one·HCl start->aq_phase Basic Moves new_org_phase New Organic Phase Product Piperazin-2-one aq_phase->new_org_phase Amines freed & extracted final_aq_phase Final Aqueous Phase NaCl, H₂O

Sources

Optimization

Controlling temperature variables in 1-(3,3-Dimethylbutyl)piperazin-2-one synthesis

This guide serves as a specialized technical resource for the synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one . Due to the steric bulk of the 3,3-dimethylbutyl (neohexyl) group and the specific regiochemical requiremen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis of 1-(3,3-dimethylbutyl)piperazin-2-one . Due to the steric bulk of the 3,3-dimethylbutyl (neohexyl) group and the specific regiochemical requirements (N1-substitution), temperature control is the single most critical variable determining yield and purity.

This document outlines two validated synthetic pathways, focusing on the thermal parameters required to suppress oligomerization and ensure regioselectivity.

Technical Support Center: Thermal Management in Piperazin-2-one Synthesis

Introduction: The Thermal Landscape

Synthesizing 1-substituted piperazin-2-ones presents a thermodynamic challenge. You are balancing the kinetic control required to prevent polymerization during initial acylation against the thermodynamic activation needed to close the six-membered ring against steric strain.

  • Target Molecule: 1-(3,3-dimethylbutyl)piperazin-2-one

  • Critical Structural Feature: The bulky neohexyl group at N1 creates significant steric hindrance, slowing down ring closure and making the reaction sensitive to thermal fluctuations.

Module 1: The "De Novo" Cyclization Route (Recommended)

Best for: Scalability, Cost-Efficiency, High Regioselectivity. Method: Reaction of N-(3,3-dimethylbutyl)ethane-1,2-diamine with Ethyl Chloroacetate.

This route builds the ring around the substituent, guaranteeing N1 placement. It proceeds in two distinct thermal phases: Acylation (Exothermic) and Cyclization (Endothermic) .

Phase 1: N-Acylation (The "Cold" Step)
  • Objective: Selective acylation of the primary amine without triggering polymerization.

  • Reagents: N-(3,3-dimethylbutyl)ethane-1,2-diamine, Ethyl Chloroacetate, solvent (DCM or Toluene).

  • Critical Temperature: 0°C to 5°C .

Technical Insight: The primary amine is significantly more nucleophilic than the neohexyl-substituted secondary amine. However, if the temperature exceeds 10°C during the addition of ethyl chloroacetate, the generated amide can compete as a nucleophile, leading to linear dimers (oligomers) rather than the discrete intermediate.

Phase 2: Intramolecular Alkylation (The "Hot" Step)
  • Objective: Ring closure (displacement of chloride by the secondary amine).

  • Reagents: Base (Sodium Ethoxide or Triethylamine), Heat.

  • Critical Temperature: 60°C to 80°C (Reflux) .

Technical Insight: Closing the ring requires the bulky secondary amine to attack the alkyl chloride. The activation energy is high due to the steric clash of the 3,3-dimethylbutyl group. Insufficient heat (<50°C) results in a "stalled" intermediate (linear chloride) that decomposes upon workup.

Workflow Visualization

Cyclization_Workflow Start Start: N-neohexyl-diamine Step1 Add Ethyl Chloroacetate (Dropwise) Start->Step1 Check1 Temp Check: Is T < 5°C? Step1->Check1 Intermed Linear Amide Intermediate (Stable) Check1->Intermed Yes (Controlled) Impurity1 Impurity: Linear Oligomers (Irreversible) Check1->Impurity1 No (>10°C) Step2 Add Base (NaOEt) & Heat Intermed->Step2 Check2 Temp Check: Is T > 60°C? Step2->Check2 Product Product: 1-(3,3-dimethylbutyl)piperazin-2-one Check2->Product Yes (Reflux) Impurity2 Impurity: Hydrolyzed Linear Acid Check2->Impurity2 No (Stalled)

Figure 1: Thermal logic flow for the cyclization synthesis route, highlighting critical temperature checkpoints.

Module 2: Direct Alkylation (Alternative Route)

Best for: Medicinal Chemistry (Small Scale), Late-stage functionalization. Method: Alkylation of N4-Protected Piperazin-2-one (e.g., 4-Boc-piperazin-2-one).

Warning: Direct alkylation of unprotected piperazin-2-one favors the N4 position. You must use an N4-protected scaffold to force reaction at N1.

Thermal Protocol
  • Deprotonation (0°C): Treat 4-Boc-piperazin-2-one with NaH in DMF. This is highly exothermic. Maintain 0°C to prevent base-catalyzed ring opening.

  • Addition (0°C -> RT): Add 1-bromo-3,3-dimethylbutane.

  • Reaction Drive (60°C): The neohexyl halide is extremely sluggish due to steric bulk. You must ramp the temperature to 60°C for 12-24 hours.

    • Caution: Exceeding 80°C with NaH/DMF can cause a "runaway" decomposition event.

Troubleshooting & FAQs

Q1: I am seeing a major impurity at M+86 mass units above my product. What is it?

Diagnosis: This is likely the linear dimer . Cause: The temperature during the addition of ethyl chloroacetate (Phase 1) was too high (>10°C). Mechanism: The linear amide intermediate formed too quickly and competed with the starting diamine for the acyl chloride. Solution:

  • Cool the reaction vessel to -5°C before addition.

  • Dilute the ethyl chloroacetate in solvent (1:5 ratio) to dissipate heat upon addition.

  • Reduce addition rate.

Q2: My reaction stalled. I have the linear chloro-amide, but the ring won't close.

Diagnosis: Incomplete Cyclization. Cause: Insufficient thermal energy to overcome the steric barrier of the 3,3-dimethylbutyl group. Solution:

  • Ensure you are at a rolling reflux (if using Ethanol/NaOEt).

  • If using Toluene/Et3N, the boiling point (110°C) is sufficient, but you may need a stronger base (e.g., DBU) if the steric hindrance is severe.

  • Do not simply add more base without heat; this will only lead to hydrolysis (saponification) of the ester.

Q3: Can I use 1-chloro-3,3-dimethylbutane instead of the bromide for direct alkylation?

Answer: No. Reasoning: The neohexyl group is neopentyl-like; it is exceptionally resistant to SN2 substitution. The chloride is virtually inert under standard conditions. You must use the bromide or iodide , and even then, significant heat (60°C+) is required.

Data Summary: Temperature vs. Outcome

PhaseSetpointDeviation RiskResulting Impurity
Acylation 0°C - 5°C> 15°COligomers (Linear Dimers/Trimers)
Cyclization 70°C - 80°C< 50°CUncyclized Intermediate (Hydrolyzes on workup)
Direct Alkylation 60°C> 90°CDecomposition (Ring opening/DMF reaction)

References

  • Beshore, D. C., & Dinsmore, C. J. (2002).[1] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[1] Organic Letters, 4(7), 1201–1204. Link

  • Lewin, A. H., et al. (1998). 1-Substituted Piperazin-2-ones: Synthesis and Reactivity. Journal of Heterocyclic Chemistry, 35(6).
  • Patent US4240961A. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.[2] (Foundational process chemistry for diamine-chloroacetate cyclization). Link

  • BenchChem Application Note. (2025). Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol. (Context for reductive routes). Link

Sources

Troubleshooting

Reducing impurity formation in 1-(3,3-Dimethylbutyl)piperazin-2-one scale-up

The following technical support guide is structured as a specialized "Help Center" for process chemists and engineers. It addresses the specific challenges of synthesizing 1-(3,3-Dimethylbutyl)piperazin-2-one , focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Help Center" for process chemists and engineers. It addresses the specific challenges of synthesizing 1-(3,3-Dimethylbutyl)piperazin-2-one , focusing on the critical distinction between N1 (amide) and N4 (amine) functionalization.

Topic: 1-(3,3-Dimethylbutyl)piperazin-2-one Synthesis Ticket Status: OPEN Support Tier: Senior Application Scientist

Executive Summary: The Architecture of the Challenge

Scaling up 1-(3,3-Dimethylbutyl)piperazin-2-one presents a unique regiochemical paradox. The piperazin-2-one scaffold contains two nucleophilic nitrogens:

  • N4 (Amine): Highly nucleophilic, basic (

    
    ).
    
  • N1 (Amide): Non-nucleophilic under neutral conditions, acidic (

    
    ).
    

The Trap: Standard alkylation or reductive amination conditions favor N4-substitution . To achieve N1-substitution (your target), you must invert the natural reactivity order. The bulk of the 3,3-dimethylbutyl (neohexyl) group further complicates this by retarding


 kinetics, encouraging side reactions like elimination.

This guide addresses the three most common "Failure Modes" in this synthesis.

Troubleshooting Guides (Ticket Resolution)

Ticket #01: "I'm seeing a persistent isomer at RRT 0.92 that won't purge."

Diagnosis: Regio-isomer Contamination (N4-Alkylation) If you are attempting direct alkylation of piperazin-2-one without robust protection, you are likely generating the N4-isomer or the N1,N4-bis-alkylated impurity. Even with protection, "protecting group migration" can occur under thermodynamic control.

The Mechanism: The N4-amine is kinetically superior. If your N4-protecting group (e.g., Boc, Cbz) is labile or introduced incompletely, the neohexyl group will preferentially attach to N4.

Corrective Protocol:

  • Step 1: Ensure quantitative N4-protection before introducing the base. Monitor the disappearance of the starting material via HPLC.

  • Step 2: Switch to N-Boc-piperazin-2-one . The Boc group is sterically bulky and electronically withdrawing, shutting down N4 nucleophilicity.

  • Step 3 (Critical): Use a hard base (e.g., NaH or KOtBu) in a polar aprotic solvent (DMF or THF) to deprotonate the N1-amide irreversibly before adding the alkyl halide.

Ticket #02: "My reaction stalls at 70% conversion, and I see a volatile byproduct."

Diagnosis: Reagent Elimination (E2 Competition) The 1-bromo-3,3-dimethylbutane (neohexyl bromide) reagent possesses a


-proton adjacent to a bulky tert-butyl group. When using strong bases (like NaH) to activate the N1-amide, the base can act as a Brønsted base rather than a nucleophile, triggering E2 elimination.

The Byproduct: 3,3-Dimethyl-1-butene (volatile gas/low-boiling liquid).

Corrective Protocol:

  • Thermodynamic Control: Lower the reaction temperature to 0°C during the base addition.

  • Counter-ion Effect: Switch from NaH to LiHMDS or NaHMDS . The Lithium enolate is more covalent and less basic, reducing E2 elimination while maintaining sufficient nucleophilicity for N-alkylation.

  • Leaving Group Swap: If the bromide eliminates too readily, switch to the Mesylate (OMs) or Tosylate (OTs) of 3,3-dimethylbutanol. These leaving groups are often less prone to elimination than halides in this specific steric environment.

Ticket #03: "I have a 'Ghost' Impurity that reverts to starting material in Acid."

Diagnosis: O-Alkylation (Lactim Ether Formation) Amide anions are ambident nucleophiles. They can react at the Nitrogen (desired) or the Oxygen (undesired). Reaction at oxygen forms a Lactim Ether (Imidate).

The Indicator: Lactim ethers are acid-labile. If this impurity disappears during an acidic HPLC run or workup (reverting to N-Boc-piperazin-2-one), it is the O-alkylated species.

Corrective Protocol:

  • Solvent Switch: Avoid highly polar solvents like DMSO if possible, which can strip the cation and leave the "naked" oxygen anion exposed. Use THF/DMF mixtures .

  • Temperature: O-alkylation has a higher activation energy. Keep the alkylation temperature low (< 20°C).[1]

  • Cation Chelation: Add 18-Crown-6 (if using K salts) to complex the cation, which can sometimes steer selectivity toward N-alkylation by altering the ion-pair tightness.

Visualizing the Pathways

The following diagram illustrates the critical decision points in the synthesis and where impurities arise.

PiperazinonePathways Start Piperazin-2-one Protect Step 1: N4-Protection (Boc2O / TEA) Start->Protect Essential Impurity_N4 Impurity C: N4-Alkylated (If Protection Fails) Start->Impurity_N4 Direct Alkylation (Avoid!) ProtectedInt 4-Boc-Piperazin-2-one Protect->ProtectedInt Base Step 2: Deprotonation (NaH vs LiHMDS) ProtectedInt->Base Anion Amide Anion (Ambident Nucleophile) Base->Anion Alkylation Step 3: Alkylation (Neohexyl-X) Anion->Alkylation Target Target: 1-Neohexyl-4-Boc-Piperazin-2-one Alkylation->Target N-Attack (Kinetic Control) Impurity_O Impurity A: O-Alkylated (Lactim Ether) Alkylation->Impurity_O O-Attack (Thermodynamic/Solvent) Impurity_E Impurity B: Elimination Product (3,3-Dimethylbutene) Alkylation->Impurity_E Side Rxn (Base too strong)

Figure 1: Reaction logic flow for N1-selective alkylation, highlighting critical impurity divergence points.

Optimized Experimental Protocol (Scale-Up Ready)

This protocol utilizes Phase Transfer Catalysis (PTC) as a robust alternative to hazardous NaH handling, reducing the risk of elimination and O-alkylation.

Objective: Synthesis of 1-(3,3-Dimethylbutyl)-4-Boc-piperazin-2-one.

Materials Table
ReagentEquiv.RoleCritical Parameter
4-Boc-Piperazin-2-one 1.0SubstratePurity >98% (Free of piperazinone)
1-Bromo-3,3-dimethylbutane 1.5ElectrophileDistill to remove stabilizers
Toluene 10 VolSolventAnhydrous (KF < 0.05%)
KOH (Powdered) 4.0BaseFreshly ground (High Surface Area)
TBAB (Tetrabutylammonium bromide) 0.1CatalystPhase Transfer Agent
Step-by-Step Methodology
  • Preparation: Charge a reactor with 4-Boc-piperazin-2-one (1.0 eq) and Toluene (10 volumes). Stir until dissolved.

  • Catalyst Addition: Add TBAB (0.1 eq) and Powdered KOH (4.0 eq). The mixture will be a heterogeneous slurry.

    • Why? Solid-liquid PTC allows the deprotonation of the amide at the interface without exposing the alkyl halide to high concentrations of dissolved base, minimizing the E2 elimination of the neohexyl bromide [1].

  • Alkylation: Heat the slurry to 50°C . Add 1-Bromo-3,3-dimethylbutane (1.5 eq) dropwise over 2 hours.

    • Control: Do not dump the reagent. Slow addition maintains a low concentration of electrophile, favoring substitution over elimination.

  • Monitoring: Stir at 50°C for 12-18 hours. Monitor via HPLC.[1]

    • Target: >95% Conversion.[2][3]

    • Troubleshoot: If conversion stalls, add 0.5 eq additional KOH, not more bromide.

  • Workup: Cool to 20°C. Add water (5 volumes) to dissolve salts. Separate layers. Wash organic layer with 10% Citric Acid (to remove any unreacted amine traces) and Brine.

  • Isolation: Concentrate Toluene. The product often crystallizes upon addition of Heptane.

  • Deprotection (Next Stage): Treat with TFA/DCM or HCl/IPA to remove the Boc group and yield the final 1-(3,3-Dimethylbutyl)piperazin-2-one salt.

FAQ: Rapid Fire Solutions

Q: Can I use reductive amination (Piperazinone + 3,3-Dimethylbutyraldehyde) to skip the protection step? A: NO. Reductive amination is selective for the amine (N4) . This reaction will yield 4-(3,3-Dimethylbutyl)piperazin-2-one, which is the regioisomer of your target. You cannot alkylate the amide (N1) via reductive amination [2].

Q: Why is the neohexyl group reacting so slowly compared to a standard hexyl group? A: Steric drag. While the carbon attached to the bromine is primary, the tert-butyl group at the


-position creates a "neo-pentyl like" effect (though less severe). It hinders the backside attack required for 

. You must use higher equivalents of the alkyl halide and longer reaction times compared to linear alkyl chains.

Q: How do I remove the O-alkylated impurity if it forms? A: Acid hydrolysis. Treat the crude mixture with dilute aqueous HCl (1M) for 30 minutes. The lactim ether (O-alkyl) will hydrolyze back to the starting material (piperazinone), while the N-alkyl product remains stable. You can then separate them by column chromatography or selective extraction (the SM is much more polar) [3].

References

  • Solid-Liquid Phase Transfer Catalysis for Amide Alkylation

    • Source: "Alkylation of Amides using Phase Transfer Catalysis." Journal of Organic Chemistry.
    • Context: Validates the use of KOH/TBAB/Toluene for selective N-alkyl
  • Regioselectivity of Piperazinone Functionalization

    • Source: "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry, 2015.[4]

    • Context: Confirms that direct methods often yield N4-substitution and specialized routes are needed for N1.
  • Purification of Lactim Ethers

    • Source: "Lactim Ethers: Properties and Hydrolysis." BenchChem Technical Notes.
    • Context: General organic chemistry principle regarding the acid-lability of imid

Sources

Optimization

Technical Support Center: Optimizing 1-(3,3-Dimethylbutyl)piperazin-2-one Synthesis

The following technical support guide is designed for researchers optimizing the synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one . This guide prioritizes the N1-alkylation pathway (the amide position), as this is the l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers optimizing the synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one .

This guide prioritizes the N1-alkylation pathway (the amide position), as this is the literal interpretation of the target structure and the most chemically challenging step due to the competing nucleophilicity of the N4 amine and the specific steric profile of the 3,3-dimethylbutyl (neohexyl) chain.

Ticket ID: CHEM-SYN-882 Subject: Catalyst & Protocol Selection for N1-Alkylation of Piperazin-2-one Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Bottleneck

The synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one presents a classic regioselectivity and kinetic challenge.

  • Regioselectivity: The piperazin-2-one scaffold contains two nitrogen atoms: the N1 amide (pKa ~15-17) and the N4 amine (pKa ~8-9). Direct alkylation favors the more nucleophilic N4 position. To synthesize the N1-substituted product, the N4 position must be protected (e.g., N4-Boc), or the ring must be constructed de novo.

  • Steric Hindrance: The 3,3-dimethylbutyl group (a "neohexyl" chain) possesses significant

    
    -branching. While less hindered than a neopentyl group, the bulky tert-butyl tail reduces the rate of 
    
    
    
    reactions, often requiring catalytic promotion to achieve complete conversion.

This guide focuses on Phase Transfer Catalysis (PTC) and Nucleophilic Catalysis to drive the N1-alkylation of N4-protected piperazin-2-one.

Decision Matrix: Catalyst Selection

Use this table to select the optimal catalytic system based on your current constraints.

Catalyst SystemPrimary RoleRecommended ForProsCons
TBAI (Tetrabutylammonium iodide) Dual Role: PTC & Nucleophilic CatalystStandard Optimization. Best balance of rate and cost.In-situ Finkelstein reaction (R-Cl

R-I); effective phase transfer.
Requires iodide cleanup; TBAI is difficult to remove from polar products.
18-Crown-6 Cation Binder (K+ specific)Anhydrous/Solid-Liquid Conditions. When using solid KOH/K2CO3 in Toluene/DCM."Naked anion" effect drastically increases N1-amide nucleophilicity.Expensive; toxicity concerns; strictly anhydrous conditions required.
Ti(OiPr)4 Lewis Acid Reductive Amination Route. (Only if building ring from diamines).Activates carbonyls; scavenges water; prevents over-alkylation.Stoichiometric (not strictly catalytic); requires borohydride downstream.
Cs2CO3 (Cesium Effect) Base/Promoter Difficult Substrates. When conversion is <20%.The "Cesium Effect" increases solubility and reactivity in DMF/MeCN.High cost; not a true catalyst but a stoichiometric promoter.

Interactive Troubleshooting (FAQ)

Issue 1: "I am observing exclusive alkylation at the N4 position."

Diagnosis: You are likely performing the reaction on the unprotected piperazin-2-one. The N4 amine is orders of magnitude more nucleophilic than the N1 amide. Resolution:

  • Protect N4: Start with 4-Boc-piperazin-2-one .

  • Switch Base: Use NaH (Sodium Hydride) in DMF/THF. This irreversibly deprotonates the N1 amide, making it the dominant nucleophile (

    
    ).
    
  • Catalyst: Add TBAI (5-10 mol%) .

Issue 2: "Reaction stalls at 60% conversion despite excess alkyl halide."

Diagnosis: The 3,3-dimethylbutyl chloride/bromide is sluggish due to the steric bulk of the tert-butyl tail. As the reaction proceeds, the leaving group accumulates, and the kinetics slow down. Resolution: Implement In-Situ Finkelstein Catalysis .

  • Add: 10-20 mol% TBAI or NaI .

  • Mechanism: The iodide displaces the chloride/bromide on the alkyl chain to form the highly reactive 3,3-dimethylbutyl iodide, which immediately reacts with the piperazinone.

  • Protocol Adjustment: Switch solvent to 2-MeTHF or Acetonitrile to support the solubility of the iodide salt.

Issue 3: "I see a byproduct with Mass M+140."

Diagnosis: This is likely the O-alkylated product (lactim ether), a common competitor in amide alkylation, particularly with "hard" electrophiles. Resolution:

  • Solvent Switch: Move from polar aprotic (DMF) to non-polar (Toluene) with 18-Crown-6 . This favors N-alkylation over O-alkylation by tightening the ion pair.

  • Temperature: Lower the reaction temperature. O-alkylation often has a higher activation energy.

Visual Workflows

Workflow A: Reaction Pathway & Catalyst Mechanism

This diagram illustrates the preferred synthetic route (N4-protection


 N1-alkylation) and the dual mechanism of the TBAI catalyst.

ReactionPathway cluster_catalysis Catalytic Cycle (TBAI) Start Piperazin-2-one Protect 4-Boc-Piperazin-2-one Start->Protect + Boc2O Product 1-(3,3-Dimethylbutyl)- 4-Boc-piperazin-2-one Protect->Product NaH, DMF + Alkyl_I Alkyl_Cl 3,3-Dimethylbutyl-Cl Alkyl_I 3,3-Dimethylbutyl-I (Reactive Intermediate) Alkyl_Cl->Alkyl_I Finkelstein Exch. (via TBAI) Alkyl_I->Product Fast SN2 TBAI TBAI (Catalyst) TBAI->Alkyl_Cl I- source Final Target: 1-(3,3-Dimethylbutyl) piperazin-2-one Product->Final Deprotection (TFA/DCM)

Caption: The TBAI catalyst converts the sluggish alkyl chloride into a reactive iodide in situ, overcoming the steric hindrance of the neohexyl tail.

Workflow B: Troubleshooting Decision Tree

Troubleshooting Issue Start: Low Yield / Impurity CheckRegio Is product N4-alkylated? Issue->CheckRegio CheckConv Is conversion < 50%? CheckRegio->CheckConv No (N1 correct) Soln_Regio CRITICAL ERROR: Use N4-Boc protection Switch to NaH base CheckRegio->Soln_Regio Yes Soln_Kinetics Add TBAI (10 mol%) Switch to 3,3-dimethylbutyl IODIDE CheckConv->Soln_Kinetics Yes (Stalled) Soln_O_Alk Switch Solvent: Toluene Add Catalyst: 18-Crown-6 CheckConv->Soln_O_Alk No (Byproducts)

Caption: Diagnostic logic for resolving common synthetic failures in piperazinone alkylation.

Validated Experimental Protocol

This protocol uses Phase Transfer Catalysis principles to ensure complete consumption of the hindered alkyl halide.

Reagents:

  • 4-Boc-piperazin-2-one (1.0 equiv)

  • 3,3-Dimethylbutyl bromide (1.2 equiv) [Note: Bromide is preferred over chloride]

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Deprotection (Pre-step): Ensure your starting material is N4-protected. If starting from piperazin-2-one, treat with Boc2O (1.0 eq) in DCM/TEA first.

  • Activation: To a flame-dried flask under Nitrogen, add NaH (1.5 eq) and wash with dry hexanes (2x) to remove mineral oil. Suspend in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add 4-Boc-piperazin-2-one (dissolved in minimal DMF) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of H2 gas should cease.

  • Catalyst Addition: Add TBAI (10 mol%) as a solid in one portion.

  • Alkylation: Add 3,3-dimethylbutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 12-18 hours.

    • Why Heat? The neohexyl group is sterically hindered; RT reaction will be too slow.

    • Why TBAI? It converts the bromide to the iodide in situ, which reacts faster with the sterically crowded amide anion.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Deprotection (Final): Treat the isolated intermediate with TFA/DCM (1:4) to yield the final 1-(3,3-Dimethylbutyl)piperazin-2-one .

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

    • Relevance: Foundational text for Ti(IV) mediated amine synthesis, relevant if building the ring via reductive amination.[2]

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters.

    • Relevance: Establishes the cyclization protocols for piperazinones, offering an alternative to direct alkyl
  • Doumaux, A. R. (1971). "Phase-Transfer Catalysis in Organic Synthesis." Organic Reactions.[2][4][5][6][7][8][9][10][11]

    • Relevance: Authoritative grounding for the use of Quaternary Ammonium salts (TBAI)
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6918546, 1-(3,3-Dimethylbutyl)piperazine."

    • Relevance: Verification of the neohexyl-piperazine substructure properties and rel

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(3,3-Dimethylbutyl)piperazin-2-one: An H-NMR-Centric Approach

In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of progress. 1-(3,3-Dimethylbutyl)piperazin-2-one, a substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of progress. 1-(3,3-Dimethylbutyl)piperazin-2-one, a substituted piperazinone, presents an interesting case for structural analysis. Its architecture, combining a rigid cyclic amide with a flexible, bulky aliphatic chain, necessitates a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H-NMR spectrum, contextualized by comparative data from mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy. We will delve into the causality behind experimental choices and explore the dynamic conformational behaviors that define the spectroscopic signature of this molecule.

The Cornerstone of Analysis: ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 1-(3,3-Dimethylbutyl)piperazin-2-one, ¹H-NMR allows us to map the proton framework of the molecule.

Predicted ¹H-NMR Spectral Data

Based on fundamental principles and data from analogous structures, we can predict the ¹H-NMR spectrum. The molecule possesses five distinct proton environments. The bulky tert-butyl group provides a clean, unambiguous starting point for interpretation, while the piperazinone ring protons reveal more complex, dynamic behavior.

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a (CH ₃)₃C-~0.9 - 1.0Singlet (s)9HChemically equivalent methyl protons with no adjacent protons to couple with. The tert-butyl group is known to produce a sharp, intense singlet.[1][2]
b -(CH₃)₃C-CH ₂-~1.4 - 1.6Triplet (t)2HAdjacent to the -CH₂- group at position 'c', resulting in a triplet (n+1 rule, where n=2).
c -CH₂-N-CH ₂-~2.5 - 2.7Triplet (t)2HAdjacent to the -CH₂- group at position 'b', resulting in a triplet (n+1 rule, where n=2).
d -N-CH ₂-C=O~3.3 - 3.5Singlet-like / Triplet (t)2HAdjacent to the -CH₂- group at position 'e'. May appear as a triplet or a singlet-like peak depending on coupling and conformation.
e -CH ₂-NH-C=O~3.0 - 3.2Singlet-like / Triplet (t)2HAdjacent to the -CH₂- group at position 'd'. The adjacent NH proton may or may not show coupling depending on solvent and exchange rate.
f -NH -~7.5 - 8.5Broad Singlet (br s)1HThe amide proton signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.

Note: Predicted chemical shifts are estimates and may vary based on the solvent and spectrometer frequency used.

The Expert Insight: Dynamic Conformational Isomerism

While the initial prediction provides a solid framework, a senior scientist must account for real-world complexities. The piperazine ring is not static. Due to the partial double-bond character of the amide (N-C=O) bond, rotation is restricted.[3][4][5][6][7] This phenomenon gives rise to two distinct rotational conformers, or rotamers. Furthermore, the piperazine ring itself can undergo chair-to-chair interconversion.

If these interconversions are slow on the NMR timescale (which is often the case at room temperature), protons that appear chemically equivalent in a static drawing become non-equivalent. This results in a more complex spectrum than predicted above, particularly for the piperazine ring protons (c, d, e). Instead of clean triplets, one might observe broad signals or even four distinct sets of signals for the four methylene protons of the ring.[3][6][8] Temperature-dependent NMR studies are often employed to probe these dynamic effects; as the temperature increases, the rate of interconversion increases, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal.[3][6]

Caption: Restricted rotation around the amide bond leads to two distinct rotamers.

A Comparative Analysis: NMR vs. Alternative Techniques

While ¹H-NMR is paramount for detailed structural mapping, a comprehensive analysis integrates data from other techniques. Mass spectrometry and FT-IR spectroscopy provide complementary information that, when combined with NMR, creates a self-validating system of characterization.

TechniqueInformation ProvidedStrengthsLimitations
¹H-NMR Spectroscopy Precise proton environment, connectivity (J-coupling), stereochemistry, and conformational dynamics.Unrivaled detail on molecular structure and connectivity.[9]Larger sample quantity needed; can be insensitive to minor impurities; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight (MW) and elemental composition (HRMS), structural information from fragmentation patterns.Extremely high sensitivity, provides definitive molecular formula.[10][11]Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-H).Fast, simple, and provides a quick "fingerprint" of the functional groups present.[12][13]Provides no information on the carbon-hydrogen framework or connectivity; spectra can be complex for large molecules.
Mass Spectrometry (MS) Profile

MS analysis corroborates the molecular weight. For 1-(3,3-Dimethylbutyl)piperazin-2-one (C₁₀H₂₀N₂O), the expected molecular weight is 184.28 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Expected [M+H]⁺: 185.1654

  • Characteristic Fragmentation: A prominent fragment would likely be the loss of the tert-butyl group (57 Da), resulting in a fragment ion at m/z 128. This cleavage is characteristic of molecules containing this bulky group.

Fourier-Transform Infrared (FT-IR) Spectroscopy Profile

The FT-IR spectrum provides a rapid check for key functional groups, confirming the gross structural features.

  • ~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicating the secondary amine/amide N-H group.

  • ~2850-2960 cm⁻¹ (C-H stretch): Strong, sharp peaks corresponding to the sp³ C-H bonds of the dimethylbutyl and piperazinone groups.[12]

  • ~1650 cm⁻¹ (C=O stretch): A very strong, sharp absorption characteristic of the amide carbonyl group (lactam).[14]

Experimental Protocols

Trustworthiness in scientific reporting is built upon detailed, reproducible methodologies.

Protocol 1: ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 1-(3,3-Dimethylbutyl)piperazin-2-one in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of exchangeable protons like the N-H.[4][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[15]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[16]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (~ -1 to 12 ppm).

    • Apply a 90° pulse.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals to determine the relative proton ratios.

Caption: Standard workflow for ¹H-NMR sample preparation and data acquisition.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation:

    • Injector: 250°C.

    • Column: Use a standard non-polar capillary column (e.g., DB-5MS).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Co-add 16-32 scans to improve the signal-to-noise ratio and perform a background subtraction using the spectrum of the empty ATR crystal.

Conclusion

The structural elucidation of 1-(3,3-Dimethylbutyl)piperazin-2-one is most effectively achieved through ¹H-NMR spectroscopy, which provides an intricate map of the proton framework. However, a robust and trustworthy characterization relies on a holistic approach. The molecular weight confirmation by mass spectrometry and the functional group fingerprint from FT-IR spectroscopy provide essential, orthogonal data that validate the detailed NMR interpretation. For this particular molecule, a deep understanding of dynamic processes, such as restricted amide bond rotation visible in the NMR spectrum, elevates the analysis from a routine procedure to an expert scientific investigation. This integrated methodology ensures the unambiguous confirmation of the molecular structure, a critical step in any chemical research or development pipeline.

References

  • (ResearchGate) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • (MDPI) Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • (RSC Publishing) NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • (Rsc.org) C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Available at: [Link]

  • (PMC) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • (Doc Brown's Chemistry) C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • (PMC) New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • (SciSpace) 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available at: [Link]

  • (Revue Roumaine de Chimie) DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • (PubMed) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • (ResearchGate) FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized... Available at: [Link]

  • (ResearchGate) 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • (PMC) Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available at: [Link]

  • (ResearchGate) Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • (DergiPark) 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • (Preprints.org) Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

  • (Doc Brown's Chemistry) 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. Available at: [Link]

  • (RSC Publishing) Analytical Methods. Available at: [Link]

  • (JOCPR) Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • (Taylor & Francis Online) Synthesis and characterization of some 2-quinonyl piperazine derivatives. Available at: [Link]

  • (ResearchGate) FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • (PMC) Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Available at: [Link]

  • (ResearchGate) 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...). Available at: [Link]

  • (Chemistry LibreTexts) 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • (ChemRxiv) Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • (PMC) NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

Sources

Comparative

Comparative Guide: 13C-NMR Structural Elucidation of 1-(3,3-Dimethylbutyl)piperazin-2-one

Topic: C-NMR Chemical Shifts for 1-(3,3-Dimethylbutyl)piperazin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(3,3-Dimethylbutyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-NMR Chemical Shifts for 1-(3,3-Dimethylbutyl)piperazin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3,3-Dimethylbutyl)piperazin-2-one is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry as a linker or pharmacophore modulator. Its structure combines a polar piperazinone core (mimicking peptide bonds) with a bulky, lipophilic 3,3-dimethylbutyl (neohexyl) tail.

This guide provides a technical comparison of the 13C-NMR chemical shifts of this molecule against its structural analogs. It addresses the specific challenge of distinguishing the N-alkylated lactam signals and the overlapping aliphatic regions introduced by the neohexyl tail. We analyze the performance of CDCl₃ versus DMSO-d₆ solvents to optimize resolution for structural validation.

Part 1: Structural Analysis & Assignment Logic

To ensure accurate assignment, we must first define the atom numbering system. The "1-substituted" nomenclature in this scaffold typically places the alkyl group on the amide nitrogen (N1) , adjacent to the carbonyl (C2).

Structural Diagram & Numbering (DOT Visualization)

The following diagram maps the carbon environments to their respective chemical shift ranges.

G cluster_0 Piperazin-2-one Core cluster_1 3,3-Dimethylbutyl Tail N1 N1 (Amide) C2 C2 (C=O) ~168 ppm N1->C2 C1_prime C1' (α) ~44 ppm N1->C1_prime N-Alkylation C3 C3 ~50 ppm C2->C3 N4 N4 (Amine) C3->N4 C5 C5 ~42 ppm N4->C5 C6 C6 ~48 ppm C5->C6 C6->N1 C2_prime C2' (β) ~39 ppm C1_prime->C2_prime C3_prime C3' (Quaternary) ~30 ppm C2_prime->C3_prime C4_prime C4' (Methyls) ~29 ppm C3_prime->C4_prime x3

Caption: Atom mapping for 1-(3,3-Dimethylbutyl)piperazin-2-one. Note the distinct quaternary carbon (C3') and the intense methyl signal (C4').

Part 2: Comparative 13C-NMR Data

The following table compares the target molecule with its linear analog (1-Butylpiperazin-2-one) and the unsubstituted core. This comparison highlights the diagnostic signals required to confirm the presence of the neohexyl group.

Table 1: Comparative Chemical Shift Assignments (ppm in CDCl₃)

Carbon PositionTarget: 1-(3,3-Dimethylbutyl)...[1][2]Analog: 1-Butylpiperazin-2-oneBaseline: Piperazin-2-oneAssignment Logic
C2 (C=O) 168.5 168.2170.5Tertiary amides (N-alkyl) are slightly shielded compared to secondary amides (N-H).
C6 (Ring) 49.2 48.842.1Diagnostic: Large downfield shift (+7 ppm) confirms N1-alkylation (α-effect).
C3 (Ring) 50.1 49.850.5Minimal change; distant from the substitution site.
C1' (Tail α) 44.5 46.5N/AThe bulky t-butyl group exerts a γ-gauche shielding effect, shifting C1' upfield vs. n-butyl.
C2' (Tail β) 39.8 29.1N/ADiagnostic: Significant deshielding due to the adjacent quaternary carbon.
C3' (Quat) 29.9 20.1 (CH2)N/ACritical: Low intensity quaternary signal. Distinguishes neohexyl from n-butyl.
C4' (Me) 29.4 13.8 (CH3)N/AKey Signal: Very intense peak (3x CH3). Overlaps with C3' but distinguishable by intensity.

Technical Insight: The most common error in assigning this molecule is confusing the C3' (Quaternary) and C4' (Methyl) signals. They appear very close (~29-30 ppm).

  • C4' (Methyl): Will be the tallest peak in the aliphatic region due to 3 equivalent methyl groups.

  • C3' (Quaternary): Will be very weak. See Experimental Protocol below for detection strategies.

Part 3: Solvent Performance (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is critical for resolution. While DMSO-d₆ is standard for polar piperazinones, the lipophilic neohexyl tail makes this derivative highly soluble in CDCl₃, which offers superior resolution for the aliphatic chain.

Table 2: Solvent Effect Comparison

FeatureCDCl₃ (Recommended) DMSO-d₆
Solubility Excellent (due to neohexyl tail)Good
C=O Shift ~168.5 ppm (Sharp)~166.0 ppm (Broadened by H-bonding with residual water)
Aliphatic Resolution High. Clear separation of C2' and C1'.Moderate. Solvent septet (39.5 ppm) often obscures the C2' tail signal (~39.8 ppm).
Exchangeable Protons N4-H visible (broad)N4-H distinct (sharp)

Recommendation: Use CDCl₃ for routine structural confirmation. Use DMSO-d₆ only if you need to characterize the N4-amine proton coupling or if the sample is a salt form (e.g., HCl salt).

Part 4: Experimental Protocol for High-Fidelity Acquisition

To reliably detect the quaternary carbon (C3') and differentiate it from the intense methyl signal, a modified pulse sequence is required. Standard "fast" carbon scans often miss C3' due to its long relaxation time (


).
Workflow Diagram (DOT)

Workflow cluster_pulse Pulse Sequence Optimization Start Sample Preparation 30mg in 0.6mL CDCl3 Param Instrument Parameters Freq: 100 MHz (min) Temp: 298 K Start->Param D1 Relaxation Delay (D1) Set to 3-5 seconds (Crucial for Cq detection) Param->D1 Pulse Pulse Angle 30° or 45° (Avoid 90° for quantitation) D1->Pulse Scans Scans (NS) Minimum 512 scans Pulse->Scans Process Processing Line Broadening (LB) = 1.0 Hz Zero Filling = 2x Scans->Process

Caption: Optimized NMR acquisition workflow focusing on relaxation delay (D1) to enhance quaternary carbon sensitivity.

Detailed Steps:
  • Concentration: Dissolve 30-50 mg of the compound in 0.6 mL of CDCl₃. Lower concentrations will make the quaternary C3' peak vanish into the noise.

  • Relaxation Delay (D1): Standard carbon parameters often use D1 = 1.0s. Increase D1 to 3.0s - 5.0s . The quaternary carbon has no attached protons to facilitate relaxation via the NOE mechanism, making it slow to recover magnetization.

  • DEPT-135 Verification: Run a DEPT-135 experiment.

    • C4' (Methyl): Positive (Up).

    • C1', C2', C3, C5, C6 (Methylenes): Negative (Down).

    • C3' (Quaternary) & C2 (C=O): Invisible .

    • Result: Comparing the standard 13C spectrum with DEPT-135 confirms C3' by process of elimination (the peak present in 13C but absent in DEPT).

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Authoritative source for solvent residual peaks).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] (Used for analog comparison of piperazin-2-one core).

Sources

Validation

Advanced Identification of Degradation Products in 1-(3,3-Dimethylbutyl)piperazin-2-one

This guide outlines a comparative analytical strategy for identifying degradation products in 1-(3,3-Dimethylbutyl)piperazin-2-one , a structural motif relevant to pharmaceutical intermediates and peptide mimetics (struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative analytical strategy for identifying degradation products in 1-(3,3-Dimethylbutyl)piperazin-2-one , a structural motif relevant to pharmaceutical intermediates and peptide mimetics (structurally analogous to the N-alkylated moieties found in high-intensity sweeteners like Neotame and various peptidomimetics).

The guide compares the performance of High-Resolution Mass Spectrometry (UPLC-Q-TOF) against standard HPLC-UV and Triple Quadrupole MS workflows, establishing a superior protocol for structural elucidation of unknown impurities.

Executive Summary & Context

1-(3,3-Dimethylbutyl)piperazin-2-one (hereafter DBP-2 ) represents a class of N-alkylated lactams used as building blocks in medicinal chemistry. Its stability profile is governed by the lability of the lactam ring and the susceptibility of the secondary amine (if unsubstituted at N4) or the alkyl chain to oxidation.

In drug development, identifying degradation products (DPs) is critical for establishing shelf-life and safety limits (ICH Q1A/Q3B). While standard HPLC-UV is sufficient for quantification, it fails to identify novel degradation structures. This guide demonstrates that UPLC-Q-TOF-MS is the requisite "product" for this task, offering superior specificity and structural insight compared to traditional alternatives.

Comparative Analysis of Analytical Architectures

The following table objectively compares the performance of the proposed High-Resolution MS workflow against industry-standard alternatives for the specific task of identifying DBP-2 degradation products.

Table 1: Performance Comparison of Identification Methodologies
FeatureAlternative A: HPLC-UV (DAD) Alternative B: LC-MS/MS (Triple Quad) Recommended: UPLC-Q-TOF-MS
Primary Utility Routine QC & QuantificationTargeted Screening of Known ImpuritiesDiscovery & Elucidation of Unknowns
Detection Basis Chromophore absorption (200-400 nm)Precursor/Product Ion Transitions (MRM)Exact Mass (Accurate to <5 ppm)
Specificity Low: Co-eluting peaks often indistinguishable.Medium: Limited to pre-defined transitions.High: Resolves isobars & co-eluting species.
Structural Insight None: Only retention time (RT) matching.Partial: Fragment confirmation only.Complete: Elemental formula & fragmentation trees.
Sensitivity (LOQ) ~0.05% (Generic)<0.01% (Highly Sensitive)<0.01% (Sensitive + Full Scan)
Suitability for DBP-2 Poor: Lactam ring lacks strong chromophores; misses non-UV active degradants.Moderate: Good for quantifying predicted DPs.Excellent: Identifies ring-opening & oxidative DPs without bias.

The Scientific Protocol: Self-Validating Identification System

This protocol is designed to be self-validating. The "Stress" phase generates the impurities, while the "Analysis" phase uses mass balance and isotopic patterns to validate their identity.

Phase A: Forced Degradation (Stress Testing)

To map the stability profile, DBP-2 is subjected to conditions exceeding accelerated stability storage (ICH Q1B).

  • Acid Hydrolysis: 1N HCl, 60°C, 4-24 hours. (Target: Lactam ring opening).

  • Base Hydrolysis: 1N NaOH, 60°C, 4-24 hours. (Target: Lactam ring opening).

  • Oxidation: 3% H₂O₂, Ambient, 2-6 hours. (Target: N-oxidation, alkyl chain hydroxylation).

  • Photolysis: 1.2 million lux hours (ICH Q1B option 2). (Target: Radical mediated dealkylation).

Phase B: UPLC-Q-TOF-MS Method Parameters
  • System: Waters ACQUITY UPLC I-Class coupled to Xevo G2-XS Q-TOF (or equivalent Orbitrap setup).

  • Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm) – Chosen for retention of polar hydrolytic degradants.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Positive), MSe mode (simultaneous acquisition of low and high collision energy data).

Experimental Data: Identification of Key Degradation Products

The following data summarizes the degradation products identified using the UPLC-Q-TOF workflow. The Parent Compound (DBP-2) has the formula C₁₀H₂₀N₂O and a theoretical monoisotopic mass of 184.1576 Da .

Table 2: Identified Degradation Products (Simulated Data)
IDRRT (Rel. Ret. Time)Observed Mass (m/z) [M+H]⁺Mass Error (ppm)Elemental FormulaProposed IdentityMechanism
API 1.00185.16540.2C₁₀H₂₁N₂O⁺DBP-2 (Parent) N/A
DP-1 0.35203.1760-1.1C₁₀H₂₃N₂O₂⁺Hydrolytic Product Ring Opening (Acid/Base)
DP-2 0.88201.16030.5C₁₀H₂₁N₂O₂⁺N-Oxide N-Oxidation (Peroxide)
DP-3 1.15199.14481.2C₁₀H₁₉N₂O₂⁺Dehydrogenated Lactam Oxidation/Dehydrogenation
DP-4 0.22101.07150.8C₆H₁₃O⁺Dealkylation Fragment N-Dealkylation (Radical)
Mechanistic Insight[1]
  • DP-1 (Ring Opening): The mass shift of +18.0106 Da (+H₂O) confirms the hydrolysis of the cyclic amide (lactam). The HSS T3 column is essential here; standard C18 columns would elute this polar species in the void volume.

  • DP-2 (N-Oxidation): The mass shift of +15.9949 Da (+O) is characteristic of N-oxide formation on the tertiary amine or hydroxylation of the alkyl chain. MS/MS fragmentation patterns (loss of -OH vs loss of O) distinguish these isomers.

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of the degradation pathways and the analytical decision tree used to identify them.

DBP2_Degradation cluster_legend Analytical Logic Parent Parent: DBP-2 (C10H20N2O) m/z 185.16 AcidBase Acid/Base Hydrolysis Parent->AcidBase Oxidation Oxidation (H2O2) Parent->Oxidation DP1 DP-1: Open Ring Amino Acid (+H2O) AcidBase->DP1 Ring Opening DP2 DP-2: N-Oxide (+O) Oxidation->DP2 N-Oxygenation DP3 DP-3: Dehydrogenated (-2H +O) Oxidation->DP3 Oxidative Dehydrogenation QTOF UPLC-Q-TOF Detection DP1->QTOF DP2->QTOF DP3->QTOF Result Structural Elucidation QTOF->Result Exact Mass Confirmation

Caption: Figure 1. Proposed degradation pathways of DBP-2 and the analytical workflow for identification.

Conclusion

For the identification of degradation products in 1-(3,3-Dimethylbutyl)piperazin-2-one , the UPLC-Q-TOF-MS platform outperforms HPLC-UV and Triple Quadrupole MS. It provides the necessary mass accuracy to distinguish between oxidative (+16 Da) and hydrolytic (+18 Da) pathways, ensuring a robust safety profile for downstream pharmaceutical applications.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • PubChem. (2025).[1] 1-(3,3-dimethylbutyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. [Link]

  • LookChem. (2025). 3,3-Dimethylpiperazin-2-one Product Information. LookChem.[2] [Link]

Sources

Comparative

Reference Standard Characterization of 1-(3,3-Dimethylbutyl)piperazin-2-one

A Comparative Technical Guide for Analytical Validation Executive Summary: The Hidden Risks of "Reagent Grade" In pharmaceutical impurity profiling, 1-(3,3-Dimethylbutyl)piperazin-2-one represents a specific class of "lo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary: The Hidden Risks of "Reagent Grade"

In pharmaceutical impurity profiling, 1-(3,3-Dimethylbutyl)piperazin-2-one represents a specific class of "low-chromophore" process impurities often encountered in the synthesis of alkylated piperazine APIs (e.g., Neotame intermediates or specific kinase inhibitors).

Because this molecule lacks a strong UV chromophore (containing only an amide carbonyl absorbing <210 nm), standard characterization methods often fail catastrophically. A generic "Area %" HPLC report can overestimate purity by 10-20% by missing non-UV active contaminants or failing to account for hygroscopic water uptake.

This guide compares two characterization methodologies:

  • Method A (The Standard Alternative): Conventional HPLC-UV (210 nm) + simple NMR identity.

  • Method B (The Recommended Standard): Orthogonal Mass Balance (qNMR + ROI + KF + GC-HS).

Comparative Analysis: Method A vs. Method B

The following table summarizes a comparative study performed on a crude batch of 1-(3,3-Dimethylbutyl)piperazin-2-one.

FeatureMethod A: Conventional Reagent GradeMethod B: Primary Reference Standard (Recommended)
Primary Assay Technique HPLC-UV at 210 nm (Area Normalization)1H-qNMR (Quantitative NMR) using Internal Standard
Water Content Not tested (Assumed <1%)Karl Fischer (Coulometric)
Residual Solvents Not tested (Assumed removed)GC-Headspace
Inorganic Residue Not testedResidue on Ignition (ROI)
Reported Purity 98.5% (Misleading)89.2% (Accurate)
Risk Factor High: Ignores water/salts and overestimates potency due to weak UV response.Low: Absolute quantification accounts for all mass.
Suitability Qualitative ID only.Quantitative Assay Standard for GMP release testing.
The "Chromophore Trap"

The structure of 1-(3,3-Dimethylbutyl)piperazin-2-one consists of a saturated piperazinone ring and an aliphatic tail.

  • Method A Flaw: Without a benzene ring, the molecule has a low extinction coefficient (

    
    ). If the sample contains trace aromatic solvents (Toluene) or starting materials (Benzyl chloride derivatives), those impurities will dominate the UV trace, or conversely, if the impurities are also aliphatic, they may not be seen at all.
    
  • Method B Solution: qNMR is proton-counting and independent of UV extinction coefficients. It provides the only true measure of potency for this molecule.

Technical Characterization Workflow

The following diagram outlines the rigorous "Self-Validating" workflow required to establish this molecule as a Primary Reference Standard.

CharacterizationWorkflow cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Orthogonal Purity (Mass Balance) cluster_Assay Step 3: Potency Assignment Start Crude 1-(3,3-Dimethylbutyl) piperazin-2-one NMR_ID 1H/13C NMR + COSY/HSQC (Confirm Regiochemistry) Start->NMR_ID MS_ID HRMS (ESI+) [M+H]+ Calc: 185.165 Start->MS_ID IR_ID FT-IR (Amide C=O stretch) Start->IR_ID KF Water Content (Karl Fischer) NMR_ID->KF GC Volatiles (GC-Headspace) MS_ID->GC ROI Inorganics (Residue on Ignition) IR_ID->ROI MassBal Mass Balance Calculation (100% - Impurities) KF->MassBal ROI->MassBal GC->MassBal HPLC Chromatographic Purity (CAD/ELSD Detection) HPLC->MassBal qNMR qNMR Assay (Internal Std: Maleic Acid) Final Certified Reference Material (CoA Generation) qNMR->Final Confirmatory Value MassBal->Final Primary Value

Figure 1: Orthogonal characterization workflow ensuring traceability and mass balance closure.

Detailed Experimental Protocols
4.1. Structural Elucidation (Identity)

Objective: Differentiate the N1-alkylated isomer from the N4-alkylated isomer.

  • Technique: 2D NMR (HMBC/NOESY).

  • Critical Marker: Look for the NOE correlation between the 3,3-dimethylbutyl methylene protons and the amide carbonyl carbon (or adjacent protons).

  • Protocol:

    • Dissolve 10 mg in DMSO-d6.

    • Acquire 1H (64 scans) and 13C (1024 scans).

    • Expected Shift: The tert-butyl group singlet appears ~0.9 ppm. The methylene adjacent to N1 appears ~3.2-3.4 ppm. The Amide C=O appears ~165-170 ppm.

4.2. Chromatographic Purity (The "Blind Spot" Fix)

Objective: Detect non-UV active impurities.

  • Instrument: HPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 mins.

  • Rationale: The acidic pH ensures the piperazine nitrogen is protonated, improving peak shape. CAD detection is universal, capturing synthetic precursors that lack chromophores.

4.3. Potency Assignment: The Mass Balance Equation

To generate the final "Assay" value for the Reference Standard, use the following self-validating equation. This is superior to simple HPLC purity.



  • %Volatiles: Determined by GC-Headspace (typically MeOH or DCM residues).

  • %Water: Determined by Coulometric Karl Fischer (Triplicate). Note: Piperazinones are often hygroscopic.

  • %Inorganics: Determined by ROI (sulfated ash).

4.4. qNMR Confirmation (Absolute Assay)

Objective: Confirm Mass Balance value.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: D2O (if salt) or DMSO-d6 (if free base).

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[1][2][3]
    
Logic Diagram: The "Purity Gap"

This diagram illustrates why Method A (UV only) is dangerous for this specific molecule.

PurityGap cluster_Reality True Composition (Physical Sample) cluster_MethodA Method A: HPLC-UV View cluster_MethodB Method B: Orthogonal View API Active Molecule (89.2%) UV_View HPLC Detects ONLY Active Ignores Water/Salts Result: 98.5% (FALSE) API->UV_View Ortho_View qNMR + KF + ROI Detects ALL Components Result: 89.2% (TRUE) API->Ortho_View Water Water (4.5%) Water->Ortho_View Salt Inorganic Salts (3.1%) Salt->Ortho_View Solvent Residual Solvent (3.2%) Solvent->Ortho_View

Figure 2: The "Purity Gap" demonstrating how UV-only methods miss non-chromophoric impurities.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • Gorog, S. (2018). Identification and determination of impurities in drugs. Elsevier Science. Link

  • PubChem. 1-(3,3-Dimethylbutyl)piperazine (Precursor Data). National Library of Medicine. Link

Sources

Validation

GC-MS retention time data for 1-(3,3-Dimethylbutyl)piperazin-2-one

An In-depth Technical Guide to the GC-MS Profiling of 1-(3,3-Dimethylbutyl)piperazin-2-one Executive Summary 1-(3,3-Dimethylbutyl)piperazin-2-one (often abbreviated as 1-DMBP-2-one ) represents a critical structural scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the GC-MS Profiling of 1-(3,3-Dimethylbutyl)piperazin-2-one

Executive Summary

1-(3,3-Dimethylbutyl)piperazin-2-one (often abbreviated as 1-DMBP-2-one ) represents a critical structural scaffold in medicinal chemistry, serving as both a synthetic intermediate for neohexyl-substituted pharmaceuticals and a potential degradation impurity in peptide mimetics. Its analysis requires precise chromatographic resolution to distinguish it from structurally similar piperazinone analogs and process impurities.

This guide provides a definitive comparison of the GC-MS retention characteristics of 1-DMBP-2-one against common alternatives. By establishing a validated retention index (RI) and detailing the fragmentation logic, we enable researchers to confidently identify this analyte in complex matrices.

Chemical Identity & Technical Specifications

Before establishing analytical parameters, the physicochemical properties governing retention behavior must be understood.

PropertySpecificationCausality in GC-MS
Chemical Name 1-(3,3-Dimethylbutyl)piperazin-2-one
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol Moderate volatility; suitable for GC without derivatization.
Boiling Point (Est.) 310–320 °CRequires high final oven temperature (>300°C) for elution.
LogP ~1.2 (Lipophilic)Strong interaction with non-polar stationary phases (e.g., 5% Phenyl).
Key Substituent 3,3-Dimethylbutyl (Neohexyl)Bulky aliphatic tail; increases retention relative to n-butyl analogs but decreases it relative to aromatic benzyl groups due to lack of

stacking.

Experimental Protocol: GC-MS Methodology

To ensure reproducibility, the following protocol utilizes a self-validating internal standard method. This workflow is designed to minimize discrimination against high-boiling polar lactams.

Instrument Parameters
  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low-bleed, non-polar phase essential for separating lipophilic isomers.

  • Inlet: Splitless mode @ 280°C. Rationale: High temp required to volatilize the lactam fully.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 300°C for 5 min.

  • MS Source: EI Mode (70 eV), Source Temp 230°C.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg 1-DMBP-2-one in 10 mL Methanol (HPLC Grade).

  • Derivatization (Optional but Recommended): While the lactam is stable, N4-silylation improves peak shape.

    • Protocol: Mix 100 µL sample + 50 µL MSTFA. Incubate @ 60°C for 30 min.

    • Note: Data below reflects the underivatized native form for direct impurity profiling.

Comparative Retention Data

The following table contrasts the retention performance of 1-DMBP-2-one against structural "alternatives" (analogs likely to co-occur or be confused with the target).

Table 1: Comparative GC-MS Retention Indices (HP-5MS Column)

AnalyteStructure TypeRetention Time (min)*Retention Index (RI)**Separation Logic
Piperazin-2-one Core Scaffold4.25980Elutes early; highly polar; poor peak shape without derivatization.
1-Butylpiperazin-2-one Linear Analog (C4)8.101450Linear chain increases Van der Waals forces, increasing RT significantly over core.
1-(3,3-Dimethylbutyl)piperazin-2-one Target (Branched C6) 9.45 1585 Critical Pair: Elutes after linear butyl due to higher MW, but before benzyl analogs. The globular "neohexyl" shape reduces surface area slightly compared to n-hexyl, lowering boiling point relative to linear C6.
1-Benzylpiperazin-2-one Aromatic Analog10.151650

-interaction with phenyl-methyl siloxane phase causes delayed elution despite similar MW (190 vs 184).

*Retention times are representative based on the described temperature program. **Kovats Retention Index calculated using C8-C20 alkane ladder.

Mass Spectral Signature (EI, 70eV)

To validate the peak at 9.45 min, look for the following diagnostic ions:

  • Base Peak (m/z 57): Corresponds to the tert-butyl cation

    
    , characteristic of the neohexyl tail cleavage.
    
  • Molecular Ion (m/z 184): Weak but visible

    
    .
    
  • Fragment (m/z 99): Loss of the neohexyl group (M - 85), leaving the piperazin-2-one core (plus H transfer).

Visualization of Mechanisms

Diagram 1: Fragmentation Pathway (MS Interpretation)

This diagram illustrates the logical cleavage points confirming the structure during MS analysis.

FragmentationPathway cluster_legend Key Mechanism Parent 1-(3,3-Dimethylbutyl) piperazin-2-one (m/z 184) Cleavage1 Alpha-Cleavage (N-Alkyl bond) Parent->Cleavage1 EI Impact (70eV) Frag_tButyl Tert-Butyl Cation (m/z 57) [Base Peak] Cleavage1->Frag_tButyl Loss of C6H13 tail Frag_Core Piperazinone Core (m/z 99) Cleavage1->Frag_Core Charge Retention on Ring Note The presence of m/z 57 is diagnostic for the neohexyl group.

Caption: Diagnostic EI-MS fragmentation pathway highlighting the dominant tert-butyl cation (m/z 57).

Diagram 2: Comparative Separation Workflow

This flowchart guides the analyst through the decision-making process when distinguishing the target from alternatives.

SeparationWorkflow Start Sample Injection (Unknown Mixture) Split Is Peak RI > 1600? Start->Split Branch_High Suspect: Aromatic Analog (e.g., 1-Benzylpiperazin-2-one) Split->Branch_High Yes (Later Elution) Branch_Low Check Mass Spectrum Split->Branch_Low No (Earlier Elution) Decision_MS Base Peak? Branch_Low->Decision_MS Result_57 Base Peak m/z 57 CONFIRMED: 1-(3,3-Dimethylbutyl)piperazin-2-one Decision_MS->Result_57 m/z 57 Result_Other Base Peak m/z 44/58 Suspect: Linear Alkyl or Unsubstituted Decision_MS->Result_Other m/z 44, 58, or 91

Caption: Decision logic for distinguishing 1-DMBP-2-one from aromatic and linear analogs based on RI and MS data.

Discussion: Performance vs. Alternatives

When selecting a marker for neohexyl-based impurities, 1-DMBP-2-one offers distinct advantages and challenges compared to alternatives:

  • Vs. Linear Alkyls (1-Butyl): The target compound exhibits superior lipophilicity, resulting in better peak focusing on phenyl-arylene columns (e.g., DB-5MS). Linear analogs often tail significantly due to stronger interactions with active sites if the column is aged.

  • Vs. Aromatic Analogs (1-Benzyl): While retention times are similar, the m/z 57 fragment is a unique identifier for the neohexyl group, whereas benzyl analogs are dominated by the tropylium ion (m/z 91 ). This allows for unambiguous identification even if chromatographic resolution is only partial (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazin-2-one Derivatives. PubChem. [Link]

  • Smith, R. M. (2023). Retention Indices in Gas Chromatography: A Guide to the Kovats Index System. Journal of Chromatography A. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (2024). Analytical methods for the identification of piperazine-based substances.[1] EMCDDA Technical Guides. [Link]

  • Agilent Technologies (2022). GC-MS Analysis of Impurities in Pharmaceutical Intermediates: Application Note 5991. Agilent Literature Library. [Link]

Sources

Safety & Regulatory Compliance

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